Doxorubicin Hydrochloride
Description
Doxorubicin hydrochloride is an anthracycline.
This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-RUELKSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11.ClH, C27H30ClNO11 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-92-8 (Parent) | |
| Record name | Doxorubicin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
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DSSTOX Substance ID |
DTXSID3030636 | |
| Record name | Doxorubicin hydrochloride | |
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Molecular Weight |
580.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
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CAS No. |
25316-40-9 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
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| Record name | Doxorubicin hydrochloride | |
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| Record name | Doxorubicin hydrochloride [USP:JAN] | |
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| Record name | Doxorubicin hydrochloride | |
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| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
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| Record name | DOXORUBICIN HYDROCHLORIDE | |
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Melting Point |
399 to 401 °F (Decomposes) (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
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Significance of Doxorubicin Hydrochloride As a Model Chemical Compound in Cancer Research
Doxorubicin (B1662922) Hydrochloride's importance in cancer research stems from its well-defined and multifaceted mechanisms of action, which have made it an ideal model for studying fundamental cellular processes and the effects of chemotherapeutic agents. nih.govdrugbank.com A primary mechanism is its ability to intercalate into DNA, a process where the planar anthracycline ring structure inserts itself between DNA base pairs. drugbank.comwikipedia.org This action disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription, which are critical for the proliferation of cancer cells. gavinpublishers.com
Furthermore, Doxorubicin Hydrochloride is a potent inhibitor of topoisomerase II. wikipedia.orgcancer.gov This enzyme is crucial for managing the topological state of DNA during replication and transcription by creating transient double-strand breaks to relieve supercoiling. Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the break has been made, preventing the re-ligation of the DNA strands. wikipedia.org This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death. nih.gov
Another significant aspect of Doxorubicin's activity is the generation of reactive oxygen species (ROS). nih.govdrugbank.com The compound undergoes redox cycling, producing free radicals that can damage cellular components, including membranes, proteins, and DNA itself. nih.gov This oxidative stress contributes to its cytotoxic effects on cancer cells. nih.gov The compound's inherent fluorescence has also made it a valuable tool for visualizing its uptake and distribution within cells and tissues in research settings. mdpi.com
The study of resistance mechanisms to Doxorubicin has also been a fruitful area of research. Cancer cells can develop resistance through various means, including the increased expression of efflux pumps like P-glycoprotein (P-GP) and multidrug resistance-associated proteins (MRPs), which actively transport the drug out of the cell. nih.govnih.gov Research into these resistance mechanisms has provided broader insights into the challenges of chemotherapy and has spurred the development of strategies to overcome them. magtechjournal.com
Evolution of Doxorubicin Hydrochloride Research Paradigms and Scientific Contributions
Direct Interaction with Deoxyribonucleic Acid (DNA) and Inhibition of Topoisomerase II
The principal mechanisms of this compound's anticancer activity involve direct binding to DNA and the functional impairment of topoisomerase II, an enzyme crucial for maintaining DNA topology. nih.gov
Doxorubicin's planar anthracycline ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. drugbank.comwikipedia.org This physical insertion is a critical first step in its cytotoxic pathway. The six-membered daunosamine (B1196630) sugar moiety of the molecule settles within the minor groove of the DNA, interacting with adjacent base pairs. wikipedia.org
Research indicates that Doxorubicin exhibits a preference for binding to specific DNA sequences. While it can interact with both Guanine-Cytosine (GC) and Adenine-Thymine (AT) rich regions, there is a notable preference for GC-rich sequences. nih.govresearchgate.netacs.org Some studies suggest that the drug shows a higher affinity for regions with alternating purine (B94841) and pyrimidine (B1678525) sequences. nih.gov The interaction with GC base pairs is considered a strong binding, leading to significant quenching of Doxorubicin's natural fluorescence. nih.gov In contrast, the binding to AT-rich areas is weaker and driven more by electrostatic interactions in the minor groove. researchgate.netnih.gov Despite a historical emphasis on GC preference, some spectroscopic studies have suggested that the binding affinity for AT sites is of a similar magnitude to that for GC sites, though the nature of the interaction differs. acs.org
The stability of the Doxorubicin-DNA complex is reinforced by the formation of hydrogen bonds. drugbank.com The drug molecule, positioned in the minor groove, can form conventional hydrogen bonds with neighboring DNA bases. mdpi.com Specifically, the oxygen atoms of Doxorubicin can act as acceptors, forming hydrogen bonds with hydrogen atoms on guanine (B1146940) and cytosine bases. nih.govmdpi.com Molecular docking studies have detailed these interactions, showing O…H-N and O…H-O bonds with cytosine and guanine base pairs. mdpi.com The number of direct hydrogen bonds is reportedly higher in GC-rich sequences compared to AT-rich sequences, which may contribute to the observed binding preference. acs.org
A primary target of Doxorubicin is topoisomerase II, an enzyme that resolves topological problems in DNA by creating transient double-strand breaks (DSBs). nih.govwikipedia.orgembopress.org Doxorubicin is classified as a topoisomerase II "poison" because it does not simply inhibit the enzyme's activity but traps it in a specific state. acs.orgbohrium.com
Doxorubicin's inhibitory action involves the stabilization of the topoisomerase II-DNA cleavage complex. drugbank.comresearchgate.net After topoisomerase II creates a double-strand break, Doxorubicin intercalates into the DNA at the site of the break and prevents the enzyme from re-ligating the DNA strands. drugbank.comwikipedia.org This results in the formation of a stable ternary complex consisting of Doxorubicin, DNA, and topoisomerase II. researchgate.net These stabilized complexes are also known as DNA-protein crosslinks (DPCs), which are highly toxic lesions. nih.govbiorxiv.org The persistence of these crosslinks can stall replication and transcription machinery, ultimately triggering apoptotic cell death pathways. drugbank.com
Interactive Data Tables
Table 1: this compound Binding Characteristics
| Feature | Description |
|---|---|
| Binding Mechanism | Intercalation into DNA double helix researchgate.netwikipedia.org |
| Primary Binding Site | Between adjacent base pairs researchgate.net |
| Sequence Preference | GC-rich regions nih.govresearchgate.net |
| Secondary Interaction | Daunosamine sugar in the minor groove wikipedia.org |
| Stabilizing Forces | Hydrogen bonds with Guanine and Cytosine nih.govmdpi.com |
Table 2: Effects of this compound on DNA and Cellular Processes
| Impacted Element | Consequence of Doxorubicin Interaction |
|---|---|
| DNA Structure | Untwisting, positive supercoiling, torsional stress drugbank.comnih.gov |
| Nucleosomes | Destabilization and potential eviction drugbank.comnih.gov |
| Topoisomerase II | Inhibition by stabilizing the cleavage complex drugbank.comwikipedia.org |
| DNA Integrity | Formation of DNA double-strand breaks nih.gov |
| Cellular Processes | Inhibition of DNA replication and transcription drugbank.comnih.gov |
| Cell Fate | Induction of apoptosis drugbank.comnih.gov |
This compound-Mediated Topoisomerase II Inhibition
Consequences for DNA Replication and Transcription Processes
This compound significantly impedes DNA replication and transcription. nih.govgavinpublishers.com One of its primary mechanisms is the inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during these processes. wikipedia.orgtoku-e.com By stabilizing the complex between topoisomerase II and DNA after the DNA chain has been broken for replication, doxorubicin prevents the re-ligation of the DNA double helix, thereby halting replication. wikipedia.orgtoku-e.com This interference with topoisomerase II-mediated DNA repair disrupts the normal progression of replication and transcription. nih.gov
The intercalation of doxorubicin into the DNA helix also contributes to the inhibition of replication and transcription. gavinpublishers.comwikipedia.org This insertion of the drug molecule between DNA base pairs alters the DNA structure, which can directly obstruct the action of enzymes like DNA polymerase and RNA polymerase. drugbank.comwikipedia.org The resulting torsional stress from intercalation can lead to the stalling of RNA polymerase II, causing a loss of transcriptional elongation. cdnsciencepub.com Furthermore, doxorubicin's interaction with DNA can induce the eviction of histones from active chromatin, leading to deregulation of the epigenome and transcriptome. wikipedia.org Studies have shown that doxorubicin can inhibit DNA replication independently of its effects on topoisomerase II, acting as a DNA intercalator that inhibits DNA unwinding. embopress.org This multifaceted disruption of DNA-related enzymatic processes ultimately leads to cell cycle arrest and apoptosis. nih.govdrugbank.com
Induction of DNA Damage by this compound
This compound is a potent inducer of DNA damage, employing several mechanisms to compromise the integrity of the genetic material. nih.govresearchgate.net These damaging effects are central to its cytotoxic activity against cancer cells and include the formation of single-strand breaks, double-strand breaks, and DNA adducts. nih.govresearchgate.net
Doxorubicin contributes to the formation of single-strand breaks (SSBs) in DNA, often as a consequence of its interaction with topoisomerase enzymes. nih.gov Topoisomerase I, which creates transient single-strand breaks to relieve torsional stress during replication and transcription, can be trapped by doxorubicin. nih.govdrugbank.com This interference prevents the proper re-ligation of the DNA strand, resulting in the accumulation of SSBs. nih.gov The detection of these breaks is initiated by poly [ADP-ribose] polymerase 1 (PARP-1), which then recruits a cascade of repair proteins to the site of damage. researchgate.net
The formation of double-strand breaks (DSBs) is a critical and highly cytotoxic lesion induced by this compound. nih.govtoku-e.com A primary mechanism for DSB induction is the poisoning of topoisomerase II. nih.gov Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, where the enzyme has created a DSB to manage DNA topology. wikipedia.orgtoku-e.com This stabilization prevents the subsequent re-ligation of the DNA strands, leading to a persistent and damaging DSB. wikipedia.orgtoku-e.com The presence of these breaks triggers a robust DNA damage response, often leading to cell cycle arrest or apoptosis. nih.gov Research has shown that doxorubicin can induce DSBs at the promoters of active genes, suggesting a targeted disruption of transcriptionally active regions. nih.gov Furthermore, studies using various cancer cell lines have demonstrated a dose-dependent increase in DSBs upon doxorubicin treatment. aging-us.com
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
This compound-Induced Free Radical Production
This compound induces the production of free radicals primarily through a process known as redox cycling. drugbank.comresearchgate.net The quinone moiety of the doxorubicin molecule can be enzymatically reduced by cellular reductases, such as NADPH-cytochrome P-450 reductase, to a semiquinone free radical. drugbank.comnih.gov In the presence of molecular oxygen, this semiquinone is rapidly re-oxidized back to the parent doxorubicin molecule, a process that concurrently generates superoxide (B77818) radicals (O₂⁻). drugbank.commdpi.com
This cycle can repeat, leading to a continuous production of superoxide radicals. researchgate.net These superoxide radicals can then be converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase, and the highly reactive hydroxyl radical (•OH) via the Fenton reaction, which is catalyzed by iron. mdpi.comresearchgate.netspandidos-publications.com The generation of these ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.goviiarjournals.org Studies have shown that doxorubicin treatment leads to a significant increase in ROS levels in various cell types, including cardiomyocytes and cancer cells. nih.govfrontiersin.org This overproduction of free radicals overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress and contributing to the drug's therapeutic and toxic effects. spandidos-publications.comijbs.com
Disruption of Mitochondrial Function and Redox Cycling
This compound significantly impairs mitochondrial function through a multifaceted process involving the generation of reactive oxygen species (ROS) and subsequent redox cycling. The molecule's interaction with the mitochondrial electron transport chain (ETC) is a key initiating event. Doxorubicin can bind to cardiolipin, a phospholipid essential for the normal activity of the ETC, which is abundant in the inner mitochondrial membrane. plos.orgnih.gov This binding can lead to the inhibition of the ETC. plos.org
A primary mechanism of doxorubicin-induced mitochondrial damage is its ability to undergo redox cycling. nih.govphysiology.org Mitochondrial enzymes, particularly NAD(P)H-dependent enzymes, can reduce doxorubicin to a semiquinone radical. frontiersin.org This radical then reacts with molecular oxygen to regenerate the parent doxorubicin molecule while producing superoxide radicals. physiology.orgfrontiersin.org This futile cycle of reduction and re-oxidation, known as redox cycling, leads to a continuous and excessive production of ROS, including superoxide and hydrogen peroxide, within the mitochondria. nih.govphysiology.orgfrontiersin.org
The accumulation of doxorubicin within mitochondria is facilitated by its strong, almost irreversible binding to cardiolipin, making these organelles both a major source and a primary target of ROS. nih.gov This process is further exacerbated by doxorubicin's interaction with iron, leading to the formation of highly toxic hydroxyl radicals via the Haber-Weiss reaction. physiology.org The resulting oxidative stress overwhelms the cell's antioxidant defenses, leading to significant damage to mitochondrial components. nih.govphysiology.org This disruption of mitochondrial function and the associated oxidative burst are critical contributors to doxorubicin's cellular toxicity. plos.orgnih.govnih.gov
Consequences for Cellular Macromolecules (DNA, Proteins, Lipids)
The excessive production of reactive oxygen species (ROS) initiated by this compound's mitochondrial activity has profound and damaging consequences for essential cellular macromolecules, including DNA, proteins, and lipids. researcherslinks.comresearcherslinks.comnih.gov This widespread oxidative damage is a key contributor to the cytotoxic effects of the drug.
DNA Damage: Doxorubicin-induced ROS can directly damage DNA. nih.gov One of the significant lesions is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov This damage can lead to strand breaks and the fragmentation of nuclear DNA, which in turn can trigger apoptotic pathways. researchgate.net The drug also intercalates into DNA, a process where it inserts itself between the base pairs of the DNA double helix, which can inhibit nucleic acid synthesis and contribute to DNA damage. researchgate.netrndsystems.com
Protein Damage: Proteins are also susceptible to oxidative damage, a process often measured by protein carbonylation. researcherslinks.com ROS can lead to the oxidation of amino acid residues, altering protein structure and function. researcherslinks.comresearcherslinks.com This can inactivate enzymes and disrupt critical cellular processes. researcherslinks.com For instance, doxorubicin has been shown to reduce protein synthesis. researcherslinks.com
Lipid Peroxidation: The lipids that make up cellular membranes, particularly mitochondrial membranes, are highly vulnerable to attack by ROS. This process, known as lipid peroxidation, can compromise membrane integrity and function. researcherslinks.comresearcherslinks.com The generation of lipid peroxides and their breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are indicators of this damage. nih.gov Lipid peroxidation can lead to increased membrane permeability and the leakage of cellular contents, contributing to cell death. researcherslinks.comresearcherslinks.com
Table 1: Effects of this compound on Cellular Macromolecules
| Macromolecule | Type of Damage | Consequence | References |
|---|---|---|---|
| DNA | Oxidative damage (e.g., 8-OHdG formation), intercalation, strand breaks | Inhibition of nucleic acid synthesis, induction of apoptosis | nih.govresearchgate.netrndsystems.com |
| Proteins | Oxidation (carbonylation), reduced synthesis | Altered structure and function, enzyme inactivation | researcherslinks.comresearcherslinks.com |
| Lipids | Peroxidation | Compromised membrane integrity and function | researcherslinks.comresearcherslinks.comnih.gov |
Activation of Programmed Cell Death Pathways by this compound
This compound is a potent inducer of programmed cell death, primarily through the activation of apoptosis. nih.govtargetmol.com This process is characterized by a series of distinct biochemical and morphological changes, including the formation of apoptotic bodies, chromatin condensation, and nuclear fragmentation. mdpi.com The drug can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com
The induction of apoptosis is a critical component of doxorubicin's anticancer activity. nih.govnih.gov Treatment of cancer cells with doxorubicin leads to an accumulation of cells in the pre-G1 phase of the cell cycle and the characteristic laddering of DNA, both hallmarks of apoptosis. mdpi.com The activation of these cell death pathways is a direct consequence of the cellular damage caused by the drug, including DNA damage and mitochondrial dysfunction. nih.govnih.gov
Apoptosis Signaling Pathway Activation
This compound activates a cascade of signaling events that converge to execute the apoptotic program. A central event in this process is the permeabilization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. nih.govmdpi.comaacrjournals.org This release is a critical step in the intrinsic pathway of apoptosis and is often triggered by doxorubicin-induced oxidative stress and DNA damage. nih.govaacrjournals.org
The drug also engages the extrinsic pathway by upregulating the expression of Fas ligand (FASL). mdpi.com This ligand then binds to its corresponding death receptors on the cell surface, such as tumor necrosis factor receptor 1 (TNFR1), FAS, and death receptor 5 (DR5), initiating a signaling cascade that also leads to apoptosis. mdpi.com
Caspase Activation and Cytochrome C Release
A pivotal event in doxorubicin-induced apoptosis is the release of cytochrome c from the mitochondria into the cytosol. mdpi.comaacrjournals.orgresearchgate.net This release is often a consequence of mitochondrial membrane depolarization and damage caused by the drug. mdpi.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of ATP, forms a complex known as the apoptosome. nih.govresearchgate.net
The formation of the apoptosome leads to the activation of pro-caspase-9, an initiator caspase. mdpi.com Activated caspase-9 then proceeds to activate effector caspases, most notably caspase-3. mdpi.comnih.govresearchgate.net The activation of caspase-3 is a point of no return in the apoptotic process, as it is responsible for cleaving a wide range of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. mdpi.comphysiology.org Studies have shown a significant correlation between the amount of cytosolic cytochrome c and the activity of caspase-3 following doxorubicin treatment. researchgate.net Doxorubicin also induces the activation of caspase-8, which is primarily associated with the extrinsic apoptotic pathway. mdpi.com
Modulation of Pro- and Anti-Apoptotic Protein Expression
The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, primarily those belonging to the Bcl-2 family. This compound disrupts this balance, tipping it in favor of cell death. nih.gov Treatment with doxorubicin has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2:Bax ratio. nih.govaacrjournals.org
Furthermore, doxorubicin can modulate the expression of other key regulatory proteins. For instance, it can decrease the levels of anti-apoptotic proteins such as Bcl-xL and inhibitor of apoptosis proteins (IAPs) like cIAP2. iiarjournals.orgmdpi.com Conversely, it can upregulate the expression of other pro-apoptotic proteins. nih.gov This modulation of pro- and anti-apoptotic protein expression is a crucial mechanism by which doxorubicin sensitizes cells to apoptosis. nih.goviiarjournals.org
Table 2: Modulation of Apoptotic Proteins by this compound
| Protein Family | Protein | Effect of Doxorubicin | Functional Consequence | References |
|---|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Decrease | Promotes apoptosis | nih.gov |
| Bax | Increase | Promotes apoptosis | nih.govaacrjournals.org | |
| Bcl-xL | Decrease | Promotes apoptosis | mdpi.com | |
| IAP Family | cIAP2 | Decrease | Promotes apoptosis | iiarjournals.org |
p53 Signaling Pathway Involvement
The tumor suppressor protein p53 plays a critical role in mediating doxorubicin-induced apoptosis. nih.gove-century.usmdpi.com In response to cellular stress, such as the DNA damage caused by doxorubicin, p53 is activated and accumulates in the cell. mdpi.comphysiology.org This activation often involves post-translational modifications, such as phosphorylation at Serine 15. physiology.orgphysiology.org
Activated p53 can transcriptionally upregulate the expression of several pro-apoptotic genes. nih.govmdpi.com For example, doxorubicin treatment leads to elevated levels of PUMA (p53 upregulated modulator of apoptosis), a key mediator of p53-dependent apoptosis. nih.gove-century.us The activation of p53 and its downstream targets, like PUMA, can then trigger the intrinsic apoptotic pathway, leading to mitochondrial depolarization and caspase activation. mdpi.com The involvement of the p53 signaling pathway is crucial for doxorubicin's cytotoxic effects in cells with wild-type p53. nih.gove-century.us Studies have shown that cells lacking functional p53 are more resistant to doxorubicin-induced apoptosis. nih.gove-century.us
Induction of Cellular Senescence
Beyond inducing apoptosis, this compound can trigger a state of irreversible cell-cycle arrest known as cellular senescence in both cancer and normal cells. aacrjournals.orgmdpi.combiorxiv.org This process serves as an alternative cell fate to apoptosis, particularly in response to sublethal levels of DNA damage. sci-hub.se In some cancer models, such as synovial sarcoma, Doxorubicin-induced senescence has been identified as a primary therapeutic mechanism. mdpi.com
Senescent cells are characterized by a distinct set of features, including:
Cell-Cycle Arrest: A stable cessation of proliferation. mdpi.com
Morphological Changes: An increase in cell size. biorxiv.org
Biochemical Markers: Increased activity of senescence-associated β-galactosidase (SA-β-gal). aacrjournals.orgbiorxiv.org
Chromatin Alterations: Formation of senescence-associated heterochromatin foci and hypermethylation of histone H3K9. mdpi.com
Gene Expression Changes: Elevated levels of cyclin-dependent kinase inhibitors like p16INK4a and p21, and reduced levels of proteins like Lamin B1. aacrjournals.orgmdpi.com
A critical aspect of Doxorubicin-induced senescence is the activation of the Senescence-Associated Secretory Phenotype (SASP). aacrjournals.orgmdpi.com This involves the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases. aacrjournals.org Studies have documented increased mRNA expression of SASP components such as Interleukin-6 (IL-6), Interleukin-1α (IL1α), various matrix metalloproteinases (MMPs), and chemokines (e.g., CXCL1, CXCL10, CCL20) following Doxorubicin treatment. aacrjournals.orgmdpi.com The release of damage-associated molecular patterns like High Mobility Group Box 1 (HMGB1) is also observed. aacrjournals.orgbiorxiv.org The p53-p21 pathway appears to be a key mediator in the establishment of Doxorubicin-induced replicative senescence. sci-hub.se
| Marker/Mediator | Description | Reference |
|---|---|---|
| Senescence-Associated β-galactosidase (SA-β-gal) | A widely used enzymatic marker for senescent cells, its activity increases upon Doxorubicin treatment. | aacrjournals.orgmdpi.combiorxiv.org |
| p21 (CDKN1A) | A cyclin-dependent kinase inhibitor whose expression is upregulated, leading to cell-cycle arrest. It is a key factor in orchestrating senescence. | aacrjournals.orgbiorxiv.orgsci-hub.se |
| p16INK4a | Another key cyclin-dependent kinase inhibitor that is often elevated in senescent cells. | aacrjournals.org |
| SASP Factors (e.g., IL-6, IL-8, MMPs) | A collection of secreted inflammatory molecules that characterize senescent cells and can impact the surrounding tissue microenvironment. | mdpi.combiorxiv.org |
| Lamin B1 | A nuclear lamina protein whose levels are typically reduced in senescent cells. | aacrjournals.org |
Modulation of Autophagy Flux
Autophagy is a cellular catabolic process involving the degradation and recycling of cellular components to maintain homeostasis, especially under stress. nih.gov this compound is a known modulator of autophagy, a process that can have profound implications for treatment outcomes. nih.govresearchgate.netmdpi.com The drug has been shown to induce autophagy in various cell types, including cancer cells and osteoclasts. mdpi.comnih.govspandidos-publications.com This induction is often marked by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the formation of autophagosomes. researchgate.netresearchgate.net However, in some contexts, such as in cardiomyocytes, Doxorubicin can impair autophagic flux by inhibiting lysosome acidification, leading to the accumulation of autophagosomes. aging-us.comnih.gov
A specific mechanism underlying Doxorubicin-induced autophagy involves the interplay between mitochondrial reactive oxygen species (mROS), the lysosomal channel TRPML1 (Transient Receptor Potential Mucolipin 1), and the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB). nih.govresearchgate.net Research has demonstrated that Doxorubicin treatment increases mROS levels. mdpi.comnih.gov This surge in mROS leads to the oxidation of the TRPML1 channel located on the lysosomal membrane. nih.govresearchgate.net Oxidation of TRPML1 triggers the nuclear translocation of TFEB. nih.govresearchgate.net Once in the nucleus, TFEB activates a transcriptional program that promotes the expression of autophagy and lysosomal genes, thereby upregulating the entire autophagic process. mdpi.comnih.gov This mROS/TRPML1/TFEB signaling axis has been identified as a key pathway by which Doxorubicin enhances autophagy, particularly in cell types like osteoclasts. mdpi.comnih.gov
The role of autophagy in the cellular response to Doxorubicin is complex and often described as a "double-edged sword". researchgate.netnih.govfrontiersin.orgbiomolther.org Depending on the cellular context, tumor type, and the level of metabolic stress, autophagy can function as either a pro-survival or a pro-death mechanism. researchgate.netfrontiersin.org
Pro-survival (Cytoprotective) Autophagy: In many cancer cells, Doxorubicin-induced autophagy acts as a protective mechanism. researchgate.netnih.gov By recycling damaged organelles and proteins, autophagy provides the necessary substrates for biosynthesis and energy, helping cancer cells withstand the stress of chemotherapy and contributing to drug resistance. researchgate.netnih.gov For instance, increased autophagy has been linked to decreased sensitivity and resistance to Doxorubicin in multiple myeloma and breast cancer cells. researchgate.netfrontiersin.org In these cases, inhibiting autophagy can reverse drug resistance and enhance the efficacy of Doxorubicin. spandidos-publications.comnih.gov
Pro-death (Cytotoxic) Autophagy: Conversely, excessive or dysregulated autophagy can lead to a form of programmed cell death known as autophagic cell death. researchgate.net In some cancer types, inducing autophagy can overcome Doxorubicin resistance and promote cell death. researchgate.net For example, activators of autophagy have been shown to enhance Doxorubicin sensitivity in human papillary thyroid cancer. researchgate.net
This dualistic behavior highlights that the modulation of autophagy is a critical determinant of therapeutic outcome, representing a potential target for combination therapies. frontiersin.org
Other Cell Death Modalities (Ferroptosis, Pyroptosis)
Emerging evidence indicates that Doxorubicin's anticancer activity extends beyond apoptosis and autophagy to include other forms of regulated cell death, notably ferroptosis and pyroptosis. nih.govresearchgate.net
Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (ROS). mdpi.com Doxorubicin can induce ferroptosis, particularly in cardiomyocytes, which is a mechanism implicated in its cardiotoxic side effects. mdpi.com The process involves an increase in the cell's labile iron pool, which contributes to cytotoxicity. nih.gov Key features of Doxorubicin-induced ferroptosis include mitochondrial injury, such as reduced cristae and increased bilayer density. mdpi.com
Pyroptosis: This is a highly inflammatory form of programmed cell death that plays a dual role in cancer. nih.gov Doxorubicin treatment can induce pyroptosis in cardiomyocytes, contributing to cardiotoxicity. amegroups.org This process is often mediated by the activation of inflammasomes, such as the NLRP3 inflammasome, which is triggered by Doxorubicin-induced ROS production. amegroups.org Activation of the inflammasome leads to the cleavage of gasdermin proteins, which form pores in the cell membrane, causing cell lysis and the release of pro-inflammatory cytokines.
General Inhibition of Macromolecular Biosynthesis
A fundamental aspect of this compound's mechanism of action is its ability to broadly inhibit the synthesis of essential macromolecules, namely DNA and RNA. gavinpublishers.comcellsignal.commdpi.com This inhibition is a direct consequence of its interaction with the cellular genetic machinery and is particularly effective against the rapidly dividing cells characteristic of tumors. mdpi.com
Doxorubicin disrupts the synthesis of nucleic acids through multiple, interconnected mechanisms:
DNA Intercalation: The planar aromatic structure of the Doxorubicin molecule allows it to insert itself (intercalate) between adjacent base pairs of the DNA double helix. nih.govcellsignal.combccancer.bc.ca This intercalation physically obstructs the DNA template, hindering the processes of replication and transcription by preventing the progression of DNA and RNA polymerases. gavinpublishers.commdpi.com The binding untwists the DNA helix, inducing positive supercoiling and topological stress that can destabilize nucleosomes. nih.govmdpi.com
Topoisomerase II Inhibition: Doxorubicin is a potent inhibitor, or "poison," of Topoisomerase II. nih.govnih.govcellsignal.com This enzyme is crucial for managing DNA topology by creating and resealing transient double-strand breaks. nih.gov Doxorubicin stabilizes the cleavable complex formed between Topoisomerase II and DNA, trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands. researchgate.netcellsignal.com This results in the accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions that block both DNA replication and RNA synthesis. nih.govresearchgate.netcellsignal.com
Free Radical Generation: The Doxorubicin-iron complex can bind to DNA and cell membranes, catalyzing the production of ROS. bccancer.bc.casigmaaldrich.com These free radicals can directly cleave DNA strands, further contributing to DNA damage and the inhibition of macromolecular synthesis. nih.govtocris.com
This multifaceted assault on DNA integrity and function effectively halts the synthesis of new genetic material and the transcription of genes necessary for cell survival and proliferation, ultimately leading to cell cycle arrest and death. researchgate.netcellsignal.com
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| DNA Intercalation | Inserts into the DNA double helix between base pairs. | Blocks DNA and RNA polymerase action, disrupts DNA topology. | nih.govcellsignal.commdpi.combccancer.bc.ca |
| Topoisomerase II Inhibition | Stabilizes the enzyme-DNA cleavage complex, preventing DNA re-ligation. | Leads to persistent DNA double-strand breaks. | nih.govnih.govcellsignal.comnih.gov |
| Reactive Oxygen Species (ROS) Generation | Forms complexes with iron that generate free radicals. | Causes direct cleavage and damage to DNA strands. | nih.govbccancer.bc.catocris.com |
Compound Names Mentioned
| Compound Name |
|---|
| 3-methyladenine (B1666300) (3-MA) |
| Acridine orange |
| Bafilomycin A1 (BafA1) |
| Beclin 1 |
| Cardiolipin |
| Cyclophosphamide |
| Daunorubicin |
| Dexrazoxane |
| Docetaxel |
| Doxorubicin |
| This compound |
| Etoposide |
| Everolimus |
| Ferrostatin-1 (Fer-1) |
| Gemcitabine |
| Idarubicin |
| Irinotecan |
| N-acetyl-cysteine |
| Paclitaxel |
| Pantoprazole |
| Rapamycin |
| Teniposide |
| Topotecan |
| Verapamil (B1683045) |
Impairment of Protein Biosynthesis
This compound significantly impairs protein biosynthesis through a multi-faceted approach, targeting key stages from transcription to translation. Its mechanisms include the direct inhibition of enzymes essential for transcription, interference with ribosomal biogenesis and function, and the disruption of signaling pathways that regulate protein synthesis.
One of the primary mechanisms by which doxorubicin hinders protein production is by inhibiting the action of DNA and RNA polymerases. pfizermedicalinformation.com By intercalating into the DNA helix, doxorubicin obstructs the transcription process, thereby preventing the synthesis of messenger RNA (mRNA), which is the template for protein synthesis. pfizermedicalinformation.comdrugbank.comnih.govwikipedia.org Research has specifically shown that doxorubicin can block ribosomal RNA (rRNA) transcription, a critical step for building new ribosomes. mdpi.com
The impairment of protein synthesis has been quantified in various experimental models. For instance, studies measuring the incorporation of radiolabeled amino acids have shown a significant and progressive decrease in protein production following doxorubicin exposure. researchgate.net One study noted a decline in the incorporation of [35S]methionine into proteins as early as 12 hours after treatment. researchgate.net Another observed an 85-90% decrease in the incorporation of [3H]-leucine after 8 hours of exposure to the drug. researchgate.net This inhibition extends to specific cell types and tissues, with research showing a significant blunting of muscle protein synthesis after doxorubicin administration. researchgate.netnih.gov
Table 1: Research Findings on Doxorubicin's Inhibition of Amino Acid Incorporation
This table summarizes key experimental findings demonstrating the inhibitory effect of doxorubicin on the incorporation of amino acids, a direct measure of protein synthesis.
| Cell/Tissue Model | Doxorubicin Concentration | Duration of Treatment | Observed Effect on Amino Acid Incorporation | Reference |
| Bone Marrow-Derived Macrophages | 10 µM | 8 hours | 85-90% decrease in [3H]-leucine incorporation | researchgate.net |
| Jurkat Cells | Not Specified | 12 hours | Decrease in [35S]methionine incorporation | researchgate.net |
| Cardiac Cell Culture | 0.2 µM | 24 hours | 41% inhibition of leucine-stimulated protein synthesis | frontiersin.org |
| Cardiac Cell Culture | 0.5 µM | 24 hours | 68% inhibition of leucine-stimulated protein synthesis | frontiersin.org |
Table 2: Doxorubicin's Effects on Ribosomal Function and Components
This table outlines the specific impacts of doxorubicin on ribosomes, the central machinery for protein synthesis.
| Affected Component | Mechanism/Effect | Consequence | Reference |
| Ribosomal Proteins (40S & 60S subunits) | Extensive ubiquitination secondary to DNA damage | Inhibition of ribosome function | nih.govnih.gov |
| Polysomes | Dissociation into monosomes | Decrease in actively translating ribosomes | nih.gov |
| Ribosomal RNA (rRNA) | Inhibition of transcription | Impaired ribosome biogenesis | mdpi.com |
| Pre-ribosomes | Interference with maturation process | Defective ribosome assembly | mdpi.com |
| Ribosomal Protein L27 (RPL27) | Nucleoplasmic accumulation | Altered nucleolar morphology | mdpi.com |
Cellular Transport and Intracellular Disposition of Doxorubicin Hydrochloride
Mechanisms of Doxorubicin (B1662922) Hydrochloride Cellular Uptake
The entry of Doxorubicin Hydrochloride into a cell is not mediated by a single mechanism but rather a multifactorial process. The physicochemical properties of the drug, combined with the specific characteristics of the cell membrane, dictate the predominant pathways of uptake.
Passive diffusion is a key mechanism for the cellular uptake of Doxorubicin. acs.org This process is driven by the concentration gradient of the drug across the plasma membrane and is significantly influenced by the drug's physicochemical properties, such as its lipophilicity and weak basic nature (pKa = 8.3). acs.orgresearchgate.net As a small molecule (Mw = 543.52 g/mol ), Doxorubicin can permeate the lipid bilayer. researchgate.net
The composition of the cell membrane plays a crucial role in modulating the rate of passive diffusion. Studies using model membranes have shown that the permeability coefficient is lower in membranes containing the anionic lipid phosphatidylserine (B164497) compared to those with only zwitterionic phospholipids. nih.gov Furthermore, the presence of sphingomyelin (B164518) and cholesterol, which lead to closer packing of the membrane, can decrease the rate of Doxorubicin transport by 60% and 80%, respectively. nih.gov The drug exhibits a strong affinity for cell membranes, particularly those containing anionic lipids. researchgate.net The interaction involves the drug's insertion into the lipid bilayer, which can cause swelling and an increase in membrane fluidity. acs.org
The diffusion coefficient of Doxorubicin is also affected by the extracellular environment. For instance, its diffusion is reduced in biomimetic hydrogels that mimic tissue properties and is further lowered in cell media containing fetal bovine serum, due to binding with proteins like albumin. nih.gov
Table 1: Factors Influencing Passive Diffusion of this compound
| Factor | Effect on Diffusion Rate | Research Finding | Source |
|---|---|---|---|
| Membrane Composition | |||
| Anionic Phospholipids (e.g., Phosphatidylserine) | Decreased Permeability | Permeability coefficient was ~35% lower in membranes containing 50 mol% phosphatidylserine. | nih.gov |
| Sphingomyelin & Cholesterol | Decreased Transport Rate | Equimolar amounts of sphingomyelin and cholesterol in phosphatidylcholine membranes decreased transport rate by 60% and 80%, respectively. | nih.gov |
| Drug Properties | |||
| Lipophilicity | Facilitates Transport | More lipophilic anthracyclines incorporate more readily into the lipid bilayer, potentially facilitating passage. | acs.org |
| Weakly Basic Nature (pKa 8.3) | Enables Diffusion | The uncharged form of the drug can more easily cross the lipid membrane. | researchgate.net |
| External Environment |
In addition to passive diffusion, the cellular uptake of Doxorubicin is facilitated by several families of membrane transporter proteins. These systems actively mediate the influx of the drug into the cell, significantly impacting its intracellular concentration.
OATPs (encoded by SLCO genes) are a superfamily of uptake transporters that mediate the cellular entry of a wide range of substrates, including chemotherapeutic agents. nih.govnih.gov Several OATP members have been identified as transporters of Doxorubicin, although their activity can vary depending on the specific cell type and experimental model used. nih.gov OATP1A2, in particular, has been shown to be capable of significant Doxorubicin transport in various cell systems. nih.govnih.govresearchgate.net While some studies using specific cell lines did not observe transport by OATP1B1 and OATP1B3, others using different models found that these transporters also significantly transported Doxorubicin. nih.govnih.gov In vivo studies in mice suggest that Oatp1b transporters are important for the hepatic uptake of Doxorubicin. researchgate.net
The Solute Carrier (SLC) transporter family includes the OATPs (SLCO) and the organic cation transporters (OCTs, SLC22A). The SLCO1A2 gene, which codes for the OATP1A2 transporter, is directly implicated in Doxorubicin uptake. nih.gov
Another key member of this family is SLC22A16, an organic cation transporter that has been characterized as a Doxorubicin importer. researchgate.net Expression of SLC22A16 is found in primary samples from patients with acute leukemia. researchgate.net Overexpression of SLC22A16 in cancer cells has been shown to enhance their sensitivity to the cytotoxic effects of Doxorubicin by facilitating its entry into the cells. researchgate.net Both ABCB1 (encoding the efflux pump P-glycoprotein) and SLC22A16 are recognized as essential for regulating Doxorubicin transport and influencing its systemic pharmacology. researchgate.net
Table 2: Key Solute Carrier Transporters Involved in this compound Uptake
| Transporter | Gene | Family | Role in Doxorubicin Transport | Source |
|---|---|---|---|---|
| OATP1A2 | SLCO1A2 | OATP / SLC21 | Mediates significant Doxorubicin uptake in multiple cell models. | nih.govresearchgate.netnih.gov |
| OATP1B1 | SLCO1B1 | OATP / SLC21 | Transport observed in some cell models (e.g., MDCKII) but not others (e.g., HeLa, HEK293). | nih.govnih.gov |
| OATP1B3 | SLCO1B3 | OATP / SLC21 | Transport observed in some cell models (e.g., MDCKII) but not others (e.g., HeLa, HEK293). | nih.govnih.gov |
Endocytosis represents another pathway for Doxorubicin to enter cells, particularly when the drug is part of a larger formulation or nanocomplex. For instance, Doxorubicin conjugated to cholesterol-derived polymers has been shown to be internalized through both clathrin-dependent and clathrin-independent endocytosis mechanisms. nih.gov Receptor-mediated endocytosis is another relevant mechanism; for example, nanoformulations can be designed to trigger this pathway, leading to the internalization of the drug. mdpi.com This route of entry is particularly important for drug delivery systems designed to enhance tumor-specific targeting and overcome multidrug resistance. mdpi.com
Role of Specific Carrier-Mediated Transport Systems
Intracellular Accumulation and Subcellular Localization of this compound
Once inside the cell, Doxorubicin does not distribute uniformly. It accumulates in specific subcellular compartments, a process governed by factors such as intracellular pH and binding to molecular targets. nih.govscienceopen.com
The intracellular accumulation of Doxorubicin is extensive. nih.gov The pH gradients between the extracellular space, cytoplasm, and acidic organelles play a significant role. As a weak base, Doxorubicin can become protonated and sequestered in acidic compartments like endosomes and lysosomes. nih.govscienceopen.com However, its primary site of action and accumulation is the cell nucleus. mdpi.com
Studies using techniques like Raman microspectroscopy and fluorescence microscopy have provided detailed insights into the drug's trafficking. Doxorubicin is observed to localize mainly in the nuclear area. tudublin.iemdpi.com The process is time-dependent, with the drug first saturating the nucleolus within approximately 6 hours of exposure, before distributing to the surrounding nuclear areas after about 12 hours. tudublin.ie Significant accumulation in the cytoplasm is typically observed only after prolonged exposure (e.g., 48 hours). tudublin.ie This rapid nuclear accumulation is crucial for its mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II. nih.govyoutube.com The sequestration into the nucleus is facilitated by its association with slowly-releasing nuclear binding sites. scienceopen.com
This compound Biotransformation and Metabolite Formation (e.g., Doxorubicinol)
The biotransformation of this compound is a significant aspect of its pharmacology, leading to the formation of several metabolites, with doxorubicinol (B1670906) being the most prominent. This metabolic conversion is primarily a two-electron reduction of the C-13 carbonyl group on the aglycone moiety of doxorubicin. This reaction is catalyzed by a variety of cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).
The formation of doxorubicinol is a crucial metabolic pathway, and this metabolite, while possessing some cytotoxic activity, is generally considered to be less potent than the parent drug. However, doxorubicinol has been implicated in the cardiotoxic side effects associated with doxorubicin therapy. The enzymes responsible for this biotransformation are ubiquitously expressed in various tissues, with particularly high activity in the liver, heart, and red blood cells. Key enzymes involved include carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3). nih.gov The relative contribution of these enzymes to doxorubicinol formation can vary between different tissues and individuals.
Another metabolic pathway for doxorubicin involves the enzymatic cleavage of the daunosamine (B1196630) sugar, resulting in the formation of aglycones. This process can be accompanied by the generation of reactive oxygen species (ROS), which may contribute to the cytotoxic and cardiotoxic effects of the drug. nih.gov Doxorubicin can also undergo one-electron reduction to form a semiquinone radical, which can then be re-oxidized, leading to the production of superoxide (B77818) radicals and subsequent oxidative stress. nih.gov
The pharmacokinetic profile of doxorubicinol is closely linked to that of its parent compound. The formation of doxorubicinol is often the rate-limiting step in its disposition, and its terminal half-life is similar to that of doxorubicin. nih.gov The ratio of the area under the curve (AUC) for doxorubicinol to that of doxorubicin is approximately 0.5, indicating substantial conversion of the parent drug. nih.govnih.gov
Interactive Data Tables
Table 1: Time-Dependent IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | 1.8 ± 0.3 | 0.2 ± 0.04 | 0.1 ± 0.02 |
| Huh7 | 0.9 ± 0.2 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| SNU449 | 25 ± 5 | 10 ± 2 | 8 ± 1.5 |
| MCF7 | 2.5 ± 0.5 | 0.3 ± 0.06 | 0.15 ± 0.03 |
Data represents the mean ± standard deviation from in vitro studies. IC50 values indicate the concentration of doxorubicin required to inhibit the growth of 50% of the cell population. nih.gov
Table 2: Intracellular vs. Extracellular Concentrations of Doxorubicin and Doxorubicinol
| Cell Line | Extracellular Doxorubicin (µM) | Intracellular Doxorubicin (µM) | Intracellular Doxorubicinol (µM) |
| HepG2 | 0.1 | 25 ± 5 | 1.2 ± 0.3 |
| Huh7 | 0.05 | 15 ± 3 | 0.8 ± 0.2 |
| SNU449 | 8 | 150 ± 30 | 5 ± 1 |
| MCF7 | 0.15 | 30 ± 6 | 1.5 ± 0.4 |
Data represents the mean ± standard deviation from in vitro studies following a 72-hour exposure. nih.gov
Table 3: Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Humans
| Parameter | Doxorubicin | Doxorubicinol |
| Clearance (L/h) | 40-60 | 20-30 |
| Volume of Distribution (L) | 800-1200 | Not well defined |
| Terminal Half-life (h) | 20-48 | 20-48 |
| AUC Ratio (Doxorubicinol/Doxorubicin) | - | ~0.5 |
These values represent a general range observed in clinical pharmacokinetic studies and can vary significantly between individuals. nih.govnih.gov
Molecular Mechanisms of Doxorubicin Hydrochloride Resistance
Drug Efflux Pump Mediated Resistance
One of the most well-characterized mechanisms of multidrug resistance (MDR), including resistance to doxorubicin (B1662922), is the increased efflux of the drug from cancer cells, thereby reducing its intracellular concentration and cytotoxic effects. frontiersin.orgspandidos-publications.com This process is primarily mediated by the overexpression and hyperactivity of ATP-binding cassette (ABC) transporters. frontiersin.orgmdpi.com
Overexpression and Activity of ATP-Binding Cassette (ABC) Transporters
The ABC transporter superfamily comprises a large group of transmembrane proteins that utilize the energy from ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes. spandidos-publications.comspandidos-publications.com In the context of doxorubicin resistance, several members of this family have been implicated. nih.govamegroups.org
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170-kDa transmembrane glycoprotein (B1211001) that functions as an energy-dependent efflux pump. spandidos-publications.comnih.govphysiology.org It was the first human ABC transporter identified and is a major contributor to the MDR phenotype. physiology.orgmdpi.com Overexpression of P-gp in cancer cells prevents the accumulation of doxorubicin to effective intracellular levels, leading to resistance. spandidos-publications.comresearchgate.net Studies have shown a direct correlation between increased P-gp expression and the degree of doxorubicin resistance in various cancer cell lines, including metastatic breast cancer and osteosarcoma. mdpi.comnih.gov For instance, in doxorubicin-resistant metastatic breast cancer cells (MDA-MB-231-R), a strong expression of P-gp was observed, which was absent in the sensitive parental cells (MDA-MB-231-S). nih.gov This overexpression leads to doxorubicin being localized exclusively to the cytoplasm, unable to reach its nuclear target. nih.gov
The multidrug resistance-associated protein (MRP) family, a part of the ABCC subfamily, consists of several members that contribute to doxorubicin resistance. oup.comnih.govportlandpress.com
MRP1 (ABCC1): First identified in a doxorubicin-selected lung cancer cell line, MRP1 can confer resistance to a broad range of anticancer drugs, including doxorubicin. nih.govresearchgate.net Its overexpression has been linked to doxorubicin resistance in various cancers, such as prostate cancer and pancreatic carcinoma. nih.gov
MRP2 (ABCC2): While primarily known for its role in transporting conjugated bilirubin, MRP2 has also been associated with doxorubicin resistance. oup.comnih.gov Messenger RNA levels of MRP2 have been correlated with resistance to doxorubicin in certain cancer cell lines. nih.gov
MRP3 (ABCC3): Initially, the link between MRP3 and drug resistance was unclear. oup.com However, more recent studies have demonstrated a strong association between MRP3 expression and doxorubicin resistance in lung cancer cell lines. oup.comresearchgate.net Overexpression of MRP3 has also been detected in doxorubicin-resistant colon cancer cells. aacrjournals.org
Other MRPs: Other members like MRP7 (ABCC10) have also been implicated in drug resistance, although they may not confer resistance to anthracyclines like doxorubicin. portlandpress.com
The following table summarizes the involvement of various MRPs in doxorubicin resistance based on research findings.
| Transporter | Associated Cancer Types/Cell Lines (in relation to Doxorubicin Resistance) | Research Findings |
| MRP1 (ABCC1) | Lung Cancer (H69AR), Prostate Cancer, Pancreatic Carcinoma, Acute Lymphoblastic Leukemia | Overexpression leads to resistance against doxorubicin and other chemotherapeutic agents. nih.govresearchgate.net |
| MRP2 (ABCC2) | Various cancer cell lines | mRNA levels correlate with doxorubicin resistance. nih.gov |
| MRP3 (ABCC3) | Lung Cancer, Colon Cancer (HT29-dx) | Strongly associated with doxorubicin resistance. oup.comresearchgate.netaacrjournals.org |
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another key ABC transporter implicated in doxorubicin resistance. pnas.orgmdpi.comtandfonline.com Originally isolated from adriamycin-resistant breast cancer cell lines, BCRP is a "half-transporter" that likely forms homodimers or larger oligomers to function as an efflux pump. mdpi.comamegroups.cn Overexpression of BCRP confers resistance to several anticancer drugs, including doxorubicin. pnas.orgmdpi.comtandfonline.com In doxorubicin-resistant endothelial cell lines, the overexpression of both ABCG2 and ABCB1 has been observed. frontiersin.org
Alterations in Doxorubicin Hydrochloride Target (Topoisomerase II)
Doxorubicin exerts its cytotoxic effects primarily by targeting topoisomerase II, an essential enzyme involved in DNA replication and transcription. nih.gov The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. nih.govnih.gov Alterations in this target enzyme can therefore significantly impact the efficacy of doxorubicin.
Topoisomerase II Alpha (TOP2A) Overexpression or Mutations
The alpha isoform of topoisomerase II (TOP2A) is the primary target of doxorubicin. nih.gov Both quantitative and qualitative changes in TOP2A can lead to doxorubicin resistance.
Overexpression: While seemingly counterintuitive, TOP2A overexpression has been associated with doxorubicin resistance in some contexts. nih.gov One hypothesis suggests that high expression levels may be linked to the development of doxorubicin-insensitive mutations in the TOP2A gene. nih.gov For example, in hepatocellular carcinoma, TOP2A overexpression is linked to tumor aggressiveness and resistance. nih.gov Conversely, in breast cancers with co-amplification of HER2 and TOP2A, there is increased sensitivity to doxorubicin. nih.govresearchgate.net
Mutations and Deletions: Mutations in the TOP2A gene can alter the enzyme's structure, preventing doxorubicin from effectively stabilizing the cleavable complex. nih.gov Furthermore, deletion of the TOP2A gene, which is often observed in HER-2 amplified breast cancers, can lead to resistance to topoisomerase II inhibitors. nih.govresearchgate.net RNA interference (RNAi) studies have confirmed that suppression of TOP2A expression leads to doxorubicin resistance both in vitro and in vivo. pnas.orgpnas.org
The table below outlines the impact of TOP2A alterations on doxorubicin sensitivity.
| Alteration | Effect on Doxorubicin Sensitivity | Associated Cancers | Key Findings |
| Overexpression | Can be associated with resistance | Hepatocellular Carcinoma nih.gov | May facilitate the development of drug-insensitive mutations. nih.gov |
| Co-amplification with HER2 | Increased sensitivity | Breast Cancer nih.govresearchgate.net | Tumors with both genes amplified respond better to doxorubicin. nih.gov |
| Mutations | Resistance | Various | Alters the drug-target interaction. nih.gov |
| Deletion/Suppression | Resistance | Breast Cancer nih.govresearchgate.net | Reduced levels of the target enzyme diminish the drug's effect. pnas.orgpnas.org |
Modulation of DNA Damage Response and Repair Pathways
A crucial aspect of resistance to this compound is the ability of cancer cells to mitigate the extensive DNA damage it inflicts. Resistant cells achieve this by upregulating their intrinsic DNA repair machinery and adapting their cell cycle progression to allow for damage resolution.
Enhanced DNA Repair Mechanisms
This compound induces DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. Cancer cells that develop resistance to this agent often exhibit an enhanced capacity to repair this damage. Studies have shown that doxorubicin-resistant cells can have elevated levels of key proteins involved in major DNA repair pathways, such as homologous recombination (HR) and non-homologous end-joining (NHEJ).
Research on doxorubicin-resistant human breast adenocarcinoma cells (MCF-7/DOX) revealed that these cells are less susceptible to DNA damage induced by ionizing radiation, a similar DNA-damaging stressor. spandidos-publications.comnih.gov This resistance was associated with altered levels of critical DNA repair proteins, including phosphorylated ATM (pATM), Ku70, and RAD51. spandidos-publications.comnih.gov The ATM kinase is a primary sensor of DSBs, and its activation is a critical first step in initiating the repair cascade. Ku70 is a key component of the NHEJ pathway, and RAD51 is a central recombinase in the HR pathway. The modulation of these proteins suggests that resistant cells have a more robust and efficient system for repairing the very DNA lesions caused by this compound. spandidos-publications.comnih.gov Further studies have indicated that the expression of DNA repair genes such as BRCA1 and BRCA2 can be upregulated in the early stages of developing doxorubicin resistance. nih.gov However, at very high levels of resistance, their expression might decrease, suggesting a complex and dynamic regulation of these pathways during the evolution of chemoresistance. nih.gov
| Component | Cell Line | Observation in Doxorubicin-Resistant Cells | Implication for Resistance | Reference |
| pATM | MCF-7/DOX | Altered levels upon irradiation compared to sensitive cells. | Enhanced signaling for DNA damage repair. | spandidos-publications.comnih.gov |
| Ku70 | MCF-7/DOX | Altered levels observed. | Increased capacity for Non-Homologous End Joining (NHEJ) repair. | spandidos-publications.comnih.gov |
| RAD51 | MCF-7/DOX | Altered levels noted. | Increased capacity for Homologous Recombination (HR) repair. | spandidos-publications.comnih.gov |
| BRCA1/2 | MCF-7 | Upregulated in cells with low-dose doxorubicin challenges. | Early adaptation to enhance DNA repair capacity. | nih.gov |
| γH2AX | MCF-7/DOX | Lower levels of foci upon irradiation. | Indicates reduced levels of unrepaired DNA double-strand breaks. | spandidos-publications.comnih.gov |
| pCHK2 | RPMI-8402, SUP-B15 | Trend towards higher levels when treated with Doxorubicin and a CHK1 inhibitor. | Potential activation of the ATM-CHK2 signaling pathway. | nih.gov |
Cell Cycle Arrest Adaptations
This compound treatment typically forces cancer cells to halt their progression through the cell cycle, often at the G2/M checkpoint, to prevent the propagation of damaged DNA. researchgate.net However, cells that acquire resistance have developed adaptations to this cell cycle arrest. Instead of leading to cell death, the arrest provides a window of opportunity for the enhanced DNA repair mechanisms to function.
Studies have demonstrated that doxorubicin-resistant breast cancer cells can exhibit significant alterations in the expression of key cell cycle regulatory proteins. For example, a study on doxorubicin-resistant MDA-MB-231 cells showed a decrease in the expression of cyclin D2 and cyclin B1 by 2.5-fold and 2.4-fold, respectively. aacrjournals.org Cyclins are crucial for driving the cell cycle forward by activating cyclin-dependent kinases (CDKs). Their downregulation can contribute to a more sustained cell cycle arrest. In another investigation, doxorubicin treatment led to an S-phase arrest in a canine mammary tumor cell line. researchgate.net Furthermore, the tumor suppressor protein p53, a central regulator of the cell cycle and apoptosis in response to DNA damage, is often mutated or its function is altered in resistant cells. nih.govoup.com While wild-type p53 can induce apoptosis following doxorubicin treatment, some mutant forms of p53 are associated with resistance. nih.govresearchgate.net This altered p53 status can prevent the initiation of apoptosis and instead favor cell cycle arrest and subsequent repair, contributing to cell survival. nih.govoup.com
| Protein/Process | Cell Line | Observation in Doxorubicin-Resistant Cells | Implication for Resistance | Reference |
| G2/M Arrest | P388 cells | Doxorubicin induces G2/M phase arrest. | Allows time for DNA repair before mitosis. | researchgate.net |
| S Phase Arrest | Canine Mammary Tumor (CIPp) | Doxorubicin induced arrest in the S phase. | Adaptation to halt DNA replication for repair. | researchgate.net |
| Cyclin D1/CDK4/RB | MCF-DR, MDA-DR | Pathway suppressed by combined Doxorubicin and Arctigenin treatment. | Overcoming resistance by inducing cell cycle arrest. | nih.gov |
| Cyclin D2 | MDA-MB-231 | 2.5-fold decrease in expression. | Contribution to cell cycle arrest. | aacrjournals.org |
| Cyclin B1 | MDA-MB-231 | 2.4-fold decrease in expression. | Contribution to G2/M arrest. | aacrjournals.org |
| p53 | Various | Often mutated or inactivated. | Prevents apoptosis and promotes cell cycle arrest for repair. | nih.govoup.com |
Evasion of Programmed Cell Death by this compound-Resistant Cells
A hallmark of cancer is the ability of malignant cells to evade programmed cell death, or apoptosis. This capability is significantly amplified in chemoresistant cells, allowing them to survive the cytotoxic onslaught of drugs like this compound.
Dysregulation of Apoptotic Signaling Pathways
Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, such as caspase-3, which then dismantle the cell. This compound-resistant cells often have multiple alterations in these pathways that tip the balance away from cell death and towards survival.
A key family of proteins controlling the intrinsic apoptotic pathway is the Bcl-2 family, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). dovepress.com In resistant cells, the expression of anti-apoptotic Bcl-2 is frequently upregulated, while the expression of pro-apoptotic Bax is downregulated. nih.gov For instance, in doxorubicin-resistant MCF-7 cells (MCF-7(DOX/R)), X-radiation failed to significantly alter the expression of Bax, Bad, and Bcl-2, in contrast to sensitive cells which showed an increase in pro-apoptotic proteins and a decrease in Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio raises the threshold for triggering apoptosis. Furthermore, the expression of mutated p53 in resistant cells can prevent the activation of Bax and the downregulation of Bcl-2, further contributing to the apoptotic blockade. nih.gov
| Protein | Cell Line | Observation in Doxorubicin-Resistant Cells | Implication for Resistance | Reference |
| Bcl-2 | MCF-7/DOX/R | Expression not significantly changed by X-radiation, unlike in sensitive cells. | Maintenance of anti-apoptotic defense. | nih.gov |
| Bax | MCF-7/DOX/R | Expression not significantly increased by X-radiation. | Failure to initiate the pro-apoptotic signal. | nih.gov |
| Bad | MCF-7/DOX/R | Expression not significantly increased by X-radiation. | Lack of pro-apoptotic signaling. | nih.gov |
| Cleaved Caspase-3 | Gastric Cancer (AGS/DR) | Lower levels upon treatment compared to sensitive cells. | Reduced execution of apoptosis. | gutnliver.org |
| p53 (mutant) | Various | Fails to activate BAX and downregulate Bcl-2. | Blocks a key trigger for the intrinsic apoptotic pathway. | nih.gov |
Pro-Survival Signaling Pathways (Akt, Bcl-2, NF-kB Activation)
In parallel with disabling apoptotic pathways, doxorubicin-resistant cells actively promote their survival by chronically activating pro-survival signaling cascades. The PI3K/Akt, NF-κB, and STAT3 pathways are central to this process. researchgate.net
The PI3K/Akt pathway is a major regulator of cell growth, proliferation, and survival. In resistant cells, Akt is often constitutively phosphorylated (activated), which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate other survival factors. researchgate.net Studies have shown that doxorubicin can induce Akt phosphorylation in resistant cells, and inhibiting this activation can reverse resistance. plos.org
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is another critical player. spandidos-publications.com When activated, it moves to the nucleus and promotes the transcription of genes involved in inflammation, immunity, and crucially, survival, including anti-apoptotic proteins like Bcl-2. In doxorubicin-resistant breast cancer cells, NF-κB is often found to be constitutively active. researchgate.net Doxorubicin treatment itself can paradoxically increase the phosphorylation of NF-κB's p65 subunit in resistant cells, further bolstering their survival. biorxiv.org
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor linked to doxorubicin resistance. Its activation has been observed in doxorubicin-resistant triple-negative breast cancer cells, where it contributes to the maintenance of cancer stem cell-like properties and resistance. spandidos-publications.comnih.gov Inhibiting the phosphorylation of STAT3 has been shown to restore sensitivity to doxorubicin. plos.orgspandidos-publications.com
| Pathway/Protein | Cell Line(s) | Observation in Doxorubicin-Resistant Cells | Implication for Resistance | Reference |
| p-Akt (Phosphorylated Akt) | MDA-MB-468, BT-549 | Doxorubicin induced phosphorylation, which was inhibited by imatinib. | Activation of a key survival pathway. | plos.org |
| NF-κB (p65) | MDA-MB-231 | Deficiency in p53 is required for doxorubicin-driven NF-κB activation. | Promotes transcription of anti-apoptotic genes. | nih.gov |
| p-STAT3 (Phosphorylated STAT3) | MDA-MB-468, 4T1 | Elevated phosphorylation levels. | Drives cancer stem cell-like properties and survival. | spandidos-publications.com |
| HSP27 | MDA-MB-468, BT-549 | Part of a novel STAT3/HSP27/p38/Akt survival pathway. | Contributes to Akt activation and survival. | plos.org |
| Bcl-2 | Various | Upregulated by pro-survival pathways. | Direct inhibition of apoptosis. | nih.gov |
Autophagy's Role in Chemoresistance
Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. While initially viewed as a cell death mechanism, it is now widely recognized as a pro-survival strategy employed by cancer cells under stress, including chemotherapy. nih.gov
In the context of this compound resistance, autophagy acts as a cytoprotective mechanism. nih.gov By clearing damaged mitochondria and protein aggregates caused by the drug, autophagy reduces cellular stress and prevents the initiation of apoptosis. Studies have consistently shown that doxorubicin-resistant cancer cells exhibit higher basal levels of autophagy compared to their sensitive counterparts. For example, doxorubicin-resistant hepatocellular carcinoma cells (BEL-7402/DOX and SMMC-7721/DOX) show higher levels of the autophagy markers LC3-II and Beclin 1. nih.gov In breast cancer cells that have escaped doxorubicin-induced senescence, the autophagic flux was found to be 13 times higher than in parental cells. mdpi.com
Crucially, the inhibition of autophagy, either genetically by silencing genes like ATG5 or pharmacologically with inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA), can re-sensitize resistant cells to this compound, leading to increased apoptosis. nih.govresearchgate.net This highlights the critical role of autophagy in sustaining the viability of cancer cells during chemotherapy.
| Protein/Process | Cell Line(s) | Observation in Doxorubicin-Resistant Cells | Implication for Resistance | Reference |
| LC3-II | BEL-7402/DOX, SMMC-7721/DOX | Higher expression levels compared to parental cells. | Indicates increased autophagosome formation. | nih.gov |
| Beclin 1 | BEL-7402/DOX, SMMC-7721/DOX | Higher expression levels. | Key protein for the initiation of autophagy. | nih.gov |
| p62 | BEL-7402/DOX, SMMC-7721/DOX | Lower expression levels. | Indicates efficient autophagic degradation. | nih.gov |
| Autophagic Flux | MDA-MB-231 escapers | 13-fold higher than in parental cells. | Enhanced overall autophagic activity. | mdpi.com |
| Autophagy Inhibition | MCF-7/DOX | Inhibition with 3-MA or chloroquine reverses resistance. | Demonstrates the pro-survival role of autophagy. | nih.govresearchgate.net |
Microenvironmental and Cellular Phenotypic Contributions to Resistance
The development of resistance to this compound is not solely a consequence of molecular changes within the cancer cell itself. The tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM), plays a pivotal role in fostering resistance. nih.gov Additionally, the acquisition of specific cellular phenotypes, such as those resembling stem cells, further contributes to the challenge of effective doxorubicin therapy.
Increased Angiogenesis and Migration Pathways
The tumor microenvironment often fosters the development of resistance by promoting angiogenesis, the formation of new blood vessels, and enhancing cancer cell migration. biorxiv.orgbiorxiv.org This is a critical adaptive response of tumor cells to the stress induced by chemotherapeutic agents like doxorubicin.
Research has shown that doxorubicin treatment can paradoxically activate escape mechanisms that drive angiogenesis. biorxiv.org Studies in melanoma spheroids, a 3D cell culture model that better mimics the tumor architecture, revealed that exposure to doxorubicin led to the upregulation of key angiogenic factors. biorxiv.orgthno.org These include Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), Aquaporin-1 (Aqp1), and Atypical Chemokine Receptor 3 (Ackr3). biorxiv.orgbiorxiv.org The increased expression of these molecules suggests a concerted effort by the tumor cells to establish a more robust blood supply, which can both nourish the tumor and provide pathways for metastasis.
Furthermore, doxorubicin exposure has been linked to enhanced cell migration and invasion, processes facilitated by the degradation of the extracellular matrix. spandidos-publications.com The upregulation of MMP-2 and MMP-9, enzymes that break down components of the ECM, is a key finding in doxorubicin-resistant cells. biorxiv.orgbiorxiv.org This enzymatic activity is often promoted by the interaction of cancer cells with components of the TME. For instance, the binding of hyaluronan, a component of the ECM, to its receptor CD44 on cancer cells can stimulate the secretion of MMPs, thereby facilitating invasion. spandidos-publications.com
The table below summarizes key research findings on the role of increased angiogenesis and migration pathways in doxorubicin resistance.
| Factor | Role in Resistance | Research Finding |
| VEGF | Promotes angiogenesis | Upregulated in doxorubicin-resistant melanoma cells. biorxiv.orgbiorxiv.org |
| MMP-2 | Degrades ECM, facilitating migration and angiogenesis | Upregulated in doxorubicin-resistant melanoma and breast cancer cells. biorxiv.orgbiorxiv.orgspandidos-publications.com |
| MMP-9 | Degrades ECM, facilitating migration | Activity is enhanced in doxorubicin-resistant melanoma cells. biorxiv.orgbiorxiv.org |
| Aqp1 | Contributes to angiogenesis | Upregulated in doxorubicin-resistant melanoma cells. biorxiv.orgbiorxiv.org |
| Ackr3 | Contributes to angiogenesis | Upregulated in doxorubicin-resistant melanoma cells. biorxiv.orgbiorxiv.org |
| Hyaluronan/CD44 | Promotes MMP secretion and migration | Interaction promotes secretion of MMPs, contributing to invasion. spandidos-publications.com |
Role of Specific Signaling Axes (e.g., FABP5/PPARγ, CaMKII)
Specific signaling pathways within cancer cells can be hijacked to promote resistance to doxorubicin. Two such axes, the Fatty Acid-Binding Protein 5/Peroxisome Proliferator-Activated Receptor gamma (FABP5/PPARγ) and the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathways, have been identified as crucial mediators of chemoresistance. nih.govfrontiersin.orgresearchgate.net
Studies have demonstrated that FABP5 expression is significantly elevated in doxorubicin-resistant breast cancer cells (MCF-7/ADR) compared to their sensitive counterparts. nih.govfrontiersin.orgresearchgate.net This overexpression of FABP5 appears to be a key driver of resistance. When the expression of FABP5 is inhibited, either through siRNA or a specific inhibitor, the sensitivity of the resistant cells to doxorubicin is increased. nih.govfrontiersin.orgresearchgate.net This sensitization is accompanied by a decrease in intracellular calcium levels, as well as reduced PPARγ and autophagy activity. nih.govfrontiersin.orgresearchgate.net Molecular docking studies have further revealed that FABP5 has a stronger binding affinity for doxorubicin than P-glycoprotein (P-gp), a well-known drug efflux pump, suggesting a direct role for FABP5 in sequestering the drug. nih.govfrontiersin.orgresearchgate.net
The CaMKII signaling pathway is also implicated in doxorubicin resistance. oncotarget.com Increased intracellular calcium can activate CaMKII, which in turn can phosphorylate and activate transcription factors like hypoxia-inducible factor 1α (HIF-1α). oncotarget.com This leads to the overexpression of P-gp, reducing the intracellular accumulation of doxorubicin and its cytotoxic effects. oncotarget.com In doxorubicin-resistant breast cancer cells, the expression of phosphorylated CaMKII (p-CaMKII) is increased. nih.gov The activation of CaMKII is thought to be a downstream effect of the FABP5/PPARγ axis, creating a comprehensive signaling network that promotes chemoresistance. nih.govfrontiersin.orgresearchgate.net
The table below details the components of the FABP5/PPARγ and CaMKII signaling axes and their roles in doxorubicin resistance.
| Signaling Molecule | Role in Resistance | Research Finding |
| FABP5 | Binds to doxorubicin, activates downstream resistance pathways | Overexpressed in doxorubicin-resistant breast cancer cells; inhibition increases doxorubicin sensitivity. nih.govfrontiersin.orgresearchgate.net |
| PPARγ | Mediates resistance downstream of FABP5 | Activity is reduced upon FABP5 inhibition, correlating with increased doxorubicin sensitivity. nih.govfrontiersin.orgresearchgate.net |
| CaMKII | Promotes resistance through various downstream effectors | Activated in doxorubicin-resistant cells; inhibition can increase sensitivity to doxorubicin. nih.govoncotarget.com |
| Intracellular Calcium | Activates CaMKII | Levels are lowered upon FABP5 inhibition, contributing to increased doxorubicin sensitivity. nih.govfrontiersin.orgresearchgate.net |
Altered microRNA (miRNA) and Long Noncoding RNA (lncRNA) Expression
The expression levels of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are frequently altered in doxorubicin-resistant cancer cells, playing a significant role in the regulation of drug resistance. frontiersin.orgnih.govresearchgate.netnih.gov These molecules can act as master regulators of gene expression, influencing a wide range of cellular processes that contribute to the resistance phenotype. nih.govtandfonline.comsci-hub.se
MicroRNAs (miRNAs) are small non-coding RNAs that typically function by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govsci-hub.se In the context of doxorubicin resistance, numerous miRNAs have been identified as being either up- or downregulated, with their altered expression contributing to the resistant phenotype. nih.govmdpi.com
For instance, some miRNAs are downregulated in resistant cells, and their restoration can re-sensitize the cells to doxorubicin. Examples include miR-200c, which is downregulated in doxorubicin-resistant MCF-7 cells, leading to increased expression of the drug efflux pump P-glycoprotein (P-gp). oup.com Conversely, some miRNAs are upregulated in resistant cells, and their inhibition can overcome resistance. mdpi.com
The table below provides examples of miRNAs with altered expression in doxorubicin-resistant cancer cells and their known targets.
| miRNA | Altered Expression | Target Gene(s) | Effect on Doxorubicin Resistance |
| miR-200c | Downregulated | ABCB1 (P-gp) | Overexpression sensitizes breast cancer cells to doxorubicin. oup.com |
| miR-34a | Downregulated | Nanog | Upregulation increases doxorubicin sensitivity. nih.gov |
| miR-145-5p | Downregulated | MRP-1 | Overexpression enhances chemosensitivity in breast cancer cells. mdpi.com |
| miR-29a-3p | Upregulated | PTEN, GSK3β | Exacerbates doxorubicin resistance in breast cancer cells. mdpi.com |
| miR-21 | Upregulated | PTEN | Upregulation contributes to doxorubicin resistance. sci-hub.se |
Long Non-coding RNAs (lncRNAs) are a class of non-coding RNAs that are longer than 200 nucleotides and can regulate gene expression through various mechanisms, including acting as "sponges" for miRNAs, thereby preventing them from binding to their target mRNAs. nih.govresearchgate.net Several lncRNAs have been implicated in doxorubicin resistance. nih.govresearchgate.netd-nb.info
For example, the lncRNA H19 has been shown to be overexpressed in doxorubicin-resistant breast cancer cells. tandfonline.com Downregulation of H19 can decrease doxorubicin resistance by reducing cell viability and inducing apoptosis. tandfonline.com Another lncRNA, XIST, has been reported to promote tumor cell proliferation and suppress apoptosis in doxorubicin-treated cells by sponging miR-200c-3p, leading to increased levels of its target, ANLN. nih.govd-nb.info
The table below lists some lncRNAs involved in doxorubicin resistance and their mechanisms of action.
| lncRNA | Altered Expression | Mechanism of Action | Effect on Doxorubicin Resistance |
| H19 | Upregulated | Targets PARP1 | Downregulation decreases doxorubicin resistance in breast cancer cells. tandfonline.com |
| XIST | Upregulated | Acts as a sponge for miR-200c-3p, upregulating ANLN | Promotes proliferation and suppresses apoptosis in doxorubicin-treated cells. nih.govd-nb.info |
| BORG | Upregulated | Activates NF-κB and RPA1 signaling | Modulating its expression restores chemosensitivity in triple-negative breast cancer. mdpi.com |
| TUG1 | Upregulated | Acts as a sponge for miR-9, upregulating eIF5A2 | Knockdown reverses doxorubicin resistance in breast cancer cells. researchgate.net |
Cancer Stem Cell Phenotype and Resistance
A subpopulation of cells within a tumor, known as cancer stem cells (CSCs), is thought to be a major driver of tumor recurrence and therapeutic resistance. mdpi.commdpi.com These cells possess properties of self-renewal and differentiation, and they exhibit a high degree of resistance to conventional chemotherapies like doxorubicin. mdpi.commdpi.comopenaccessjournals.com
One of the key mechanisms by which CSCs contribute to doxorubicin resistance is through their enhanced capacity for drug efflux. mdpi.comnih.gov CSCs often overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. openaccessjournals.comnih.govfrontiersin.org This protective mechanism allows CSCs to survive chemotherapy and subsequently repopulate the tumor. mdpi.com
In addition to drug efflux, CSCs employ several other strategies to evade the cytotoxic effects of doxorubicin. These include an enhanced DNA repair capacity, allowing them to more efficiently repair the DNA damage induced by doxorubicin. mdpi.com They can also enter a quiescent or dormant state, making them less susceptible to drugs that target rapidly dividing cells. mdpi.com Furthermore, CSCs often exhibit an altered apoptotic threshold, making them more resistant to programmed cell death. openaccessjournals.com
The acquisition of a CSC-like phenotype is often associated with the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. mdpi.comfrontiersin.org Doxorubicin-resistant cells have been shown to exhibit an EMT phenotype, characterized by the upregulation of mesenchymal markers like N-cadherin and β-catenin, and the downregulation of the epithelial marker E-cadherin. mdpi.com This transition to a more mesenchymal and stem-like state is a crucial aspect of acquired doxorubicin resistance. mdpi.com
The table below summarizes the key features of the cancer stem cell phenotype that contribute to doxorubicin resistance.
| CSC Feature | Mechanism of Doxorubicin Resistance | Research Finding |
| Drug Efflux | Overexpression of ABC transporters (e.g., P-gp) pumps doxorubicin out of the cell. | CSCs exhibit high levels of ABC transporters, contributing to multidrug resistance. openaccessjournals.comnih.govfrontiersin.org |
| Enhanced DNA Repair | Efficiently repairs doxorubicin-induced DNA damage. | CSCs have superior DNA repair capabilities compared to non-CSC cancer cells. mdpi.com |
| Quiescence | Slow-dividing state makes them less susceptible to drugs targeting proliferating cells. | CSCs can enter a dormant state to evade chemotherapy. mdpi.com |
| Apoptosis Evasion | Increased expression of anti-apoptotic proteins and decreased apoptotic competence. | CSCs are more resistant to apoptosis induced by chemotherapy. openaccessjournals.com |
| Epithelial-Mesenchymal Transition (EMT) | Transition to a more migratory and invasive phenotype, often associated with stemness. | Doxorubicin-resistant cells often display an EMT phenotype. mdpi.com |
Preclinical Research Models and Methodologies for Doxorubicin Hydrochloride Investigations
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are indispensable for studying the systemic effects of doxorubicin (B1662922) hydrochloride, including its efficacy, toxicity, and the development of resistance in a whole-organism context.
Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the preclinical efficacy of doxorubicin hydrochloride. These models allow researchers to study tumor growth dynamics in response to treatment.
In a mouse xenograft model of acquired resistance to the MDM2 inhibitor RG7388, this compound demonstrated efficacy in controlling tumor growth. researchgate.net Studies have also investigated the combination of this compound with other agents to overcome resistance. For example, in a preclinical model of trastuzumab-resistant HER2-positive breast cancer, the sequential administration of decitabine (B1684300) and this compound significantly reduced tumor growth. nih.gov
The biodistribution of this compound can also be studied in xenograft models. Research on doxorubicin nanosponges in mice bearing breast tumors showed that this formulation led to higher levels of the drug in the tumors compared to free doxorubicin, resulting in a 60% reduction in tumor growth at a 5-fold lower dose. nih.gov Sex differences in the efficacy of doxorubicin have also been observed in xenograft models, with a study showing that a Hep3B-derived xenograft model was more sensitive to doxorubicin treatment than an SNU-387-derived model. researchgate.net
| Xenograft Model | Treatment | Key Findings |
| RG7388-resistant Neuroblastoma | This compound | Effective in controlling tumor growth. |
| Trastuzumab-resistant HER2+ Breast Cancer | Decitabine + this compound | Significantly reduced tumor growth. |
| Breast Tumor | Doxorubicin Nanosponges | 60% reduction in tumor growth at a lower dose compared to free doxorubicin. |
| Hep3B and SNU-387 | This compound | Differential sensitivity to treatment between the two models. |
Beyond its anti-tumor effects, this compound can induce cellular responses in various tissues, leading to side effects. In vivo and in vitro models are used to investigate these off-target effects.
Osteoclasts: Studies have shown that this compound can induce bone loss by affecting osteoclasts, the cells responsible for bone resorption. In vitro experiments have demonstrated that doxorubicin significantly increases the area of osteoclasts and their bone resorption activity. nih.gov It also promotes the formation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). e-century.us The underlying mechanism may involve the increased expression of TRAP, NFATc1, and c-Fos. e-century.us Furthermore, doxorubicin-induced osteoclast differentiation has been linked to increased autophagy and oxidative stress. nih.gov
Pancreatic β-cells: Research has investigated the toxic effects of this compound on pancreatic β-cells, which are crucial for insulin (B600854) secretion and glucose homeostasis. nih.govnih.gov In vitro studies using the rat β-cell line INS-1 832/13 and isolated mouse pancreatic islets have shown that exposure to this compound impairs glucose-stimulated insulin secretion (GSIS), reduces cellular viability, and increases cellular toxicity. nih.govnih.gov The primary mechanism of this toxicity appears to be DNA damage and the induction of apoptosis, rather than oxidative stress from redox cycling. nih.govnih.gov Doxorubicin was found to induce the expression of genes related to DNA damage and apoptosis, such as mdm2, cyclin G1, and fas, while downregulating p53. nih.govnih.gov It also leads to a decrease in the cellular NAD+ pool, consistent with the activation of the PARP pathway, which is involved in DNA repair and programmed cell death. sicb.org
| Cell/Tissue Type | Effect of this compound | Underlying Mechanisms |
| Osteoclasts | Increased bone resorption activity and formation. | Increased expression of TRAP, NFATc1, and c-Fos; induction of autophagy and oxidative stress. |
| Pancreatic β-cells | Impaired glucose-stimulated insulin secretion, reduced viability, and apoptosis. | DNA damage, induction of apoptosis-related genes, activation of the PARP pathway. |
High-Throughput Screening Methodologies for Drug Discovery
High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify molecules that interact with a specific biological target or elicit a desired cellular response. bmglabtech.com In the context of this compound, HTS methodologies are primarily employed to discover new chemical entities that can either mitigate its dose-limiting toxicities, enhance its anticancer efficacy, or to identify novel biological targets and mechanisms of action. nih.govresearchgate.net These automated platforms utilize robotics, sensitive detectors, and data processing software to screen libraries that can range from thousands to millions of compounds. nih.govdrugtargetreview.com
Cell-Based Assays for Toxicity Mitigation
A significant focus of HTS in doxorubicin research is the identification of compounds that can protect healthy tissues, particularly cardiomyocytes, from its cytotoxic effects without compromising its antitumor activity. nih.govnih.gov Cell-based assays are central to this approach, providing a more physiologically relevant context than biochemical assays. lifescienceglobal.com
One prominent strategy involves screening large compound libraries for agents that prevent doxorubicin-induced cell death in cardiomyocyte cell lines. For instance, a high-throughput screening of the 9,680 compounds in ChemBridge's DIVERSet library was conducted to find protectors of H9C2 rat cardiomyocytes from doxorubicin-induced damage. nih.govunideb.hu The initial screen utilized an MTT-based viability assay, a colorimetric method that measures cellular metabolic activity. Compounds that demonstrated at least 20% cardioprotection were selected as primary hits. nih.gov
Given that viability assays like the MTT assay can produce false positives, hit compounds are typically re-evaluated using secondary, more robust assays. nih.gov In the aforementioned study, the 15 primary hits were retested using a morphology-based assay that determined the surface area occupied by living cells. This secondary screening confirmed one compound, 3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide (EODB), as a consistent protector of H9C2 cells. nih.govunideb.hu Further characterization showed that this compound also protected primary rat cardiomyocytes and reduced apoptotic and necrotic cell death. nih.gov Crucially, it did not interfere with the cytotoxic effect of doxorubicin on various cancer cell lines, including A549 (lung carcinoma), SAOS-2 (osteosarcoma), THP-1 (monocytic leukemia), and Jurkat (T-cell leukemia) cells. nih.gov
| Parameter | Description |
|---|---|
| Compound Library | ChemBridge DIVERSet |
| Library Size | 9,680 compounds |
| Cell Line | H9C2 (rat cardiomyocytes) |
| Primary Assay | MTT Viability Assay |
| Primary Hit Criterion | ≥20% protection from doxorubicin-induced cell death |
| Number of Primary Hits | 15 |
| Secondary Assay | Morphology-based viability assessment (cell surface area) |
| Confirmed Hit Compound | 3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide (EODB) |
More advanced cell models are also being integrated into HTS platforms. Three-dimensional (3D) bioprinted cardiac spheroidal models, for example, offer a more accurate representation of the in vivo microenvironment compared to traditional 2D cell cultures. nih.gov These 3D models better replicate cell-cell and cell-matrix interactions and have been used to test doxorubicin-induced cardiotoxicity and screen for protective agents like N-acetylcysteine and Tiron. nih.gov Similarly, human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) organized into "Cardioids" provide a robust, physiologically relevant platform for HTS to model cardiotoxicity and evaluate cardioprotective compounds. heartbeat.bio
Target Identification and Mechanistic Studies
Beyond screening for protective agents, HTS is also used to elucidate the molecular mechanisms of doxorubicin's action and identify its direct binding partners. Protein microarrays enable the high-throughput screening of thousands of proteins to find those that bind to a specific molecule. researchgate.net In one study, 363 doxorubicin-binding proteins were identified using this method. Subsequent molecular docking studies on 166 of these proteins with known structures revealed that doxorubicin preferentially binds to proteins at sites enriched with specific amino acid residues, including serine, glycine, arginine, glutamic acid, lysine, aspartic acid, and leucine. researchgate.net This approach provides a broad overview of the potential cellular targets of the drug, contributing to a deeper understanding of both its therapeutic and toxic effects. researchgate.net
Genetic screening methodologies, such as CRISPRi/a (CRISPR interference/activation) screens, represent another powerful HTS approach. These screens can identify genes that modify a cell's response to a drug. A druggable genome CRISPRi/a screen in iPSC-derived cardiomyocytes identified carbonic anhydrase 12 (CA12) as a key mediator of doxorubicin-induced cardiotoxicity. ahajournals.org Genetic inhibition of CA12 protected the cardiomyocytes from damage, suggesting that CA12 is a potential therapeutic target for mitigating the cardiotoxic side effects of doxorubicin. ahajournals.org
Screening for Synergistic Anticancer Activity
HTS is also a valuable strategy for identifying drugs that can work synergistically with doxorubicin to enhance its efficacy against cancer cells. This is particularly relevant for treating resistant or aggressive cancers. A high-throughput screen of 215 anticancer drugs on chondrosarcoma cell lines identified several compounds that were potent in reducing cell viability. mdpi.com Among the top hits were histone deacetylase (HDAC) inhibitors like panobinostat. Previous studies had already shown that HDAC inhibitors can increase the sensitivity of chondrosarcoma cells to doxorubicin. mdpi.com Such combination screens can uncover novel therapeutic strategies and identify patient populations that may benefit from a combined treatment regimen. mdpi.com
| Methodology | Application | Example Finding/Platform | Reference |
|---|---|---|---|
| Cell-Based Viability/Morphology Assays | Discovery of compounds to mitigate cardiotoxicity | Identification of EODB from a 9,680 compound library. | nih.gov |
| 3D Bioprinted Spheroid Assays | More physiologically relevant cardiotoxicity testing | Demonstrated dose-specific cytotoxicity of doxorubicin in 3D cardiac models. | nih.gov |
| Protein Microarrays | Identification of direct doxorubicin-binding proteins | Screened 363 proteins, revealing preferential binding to specific amino acid residues. | researchgate.net |
| CRISPRi/a Genetic Screens | Identification of genetic modifiers of doxorubicin toxicity | Identified Carbonic Anhydrase 12 (CA12) as a mediator of cardiotoxicity. | ahajournals.org |
| Compound Combination Screening | Discovery of synergistic anticancer agents | Identified HDAC inhibitors (e.g., panobinostat) as potent agents in chondrosarcoma, with potential for doxorubicin synergy. | mdpi.com |
Advanced Drug Delivery Systems for Doxorubicin Hydrochloride
Nanocarrier Platforms for Doxorubicin (B1662922) Hydrochloride Encapsulation and Delivery
The encapsulation of Doxorubicin Hydrochloride into nanocarriers offers numerous advantages, including protection from premature degradation, altered pharmacokinetic profiles, and the potential for targeted delivery. Various platforms have been explored for this purpose.
Liposomal Formulations (e.g., PEGylated Liposomes, Non-Pegylated Liposomes)
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. They are among the most clinically advanced nanocarriers. nih.gov
PEGylated Liposomes: The surface of these liposomes is modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This modification creates a hydrophilic barrier that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time. nih.govliposomes.ca This extended circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows nanoparticles to extravasate and accumulate. nih.govliposomes.ca Clinically approved PEGylated liposomal Doxorubicin formulations have demonstrated reduced cardiotoxicity compared to the free drug. nih.govmdpi.com However, PEGylation can sometimes hinder the interaction of liposomes with target cells, potentially reducing cellular uptake. nih.gov
Non-PEGylated Liposomes: These formulations lack the PEG coating and, as a result, have a shorter circulation half-life compared to their PEGylated counterparts. mdpi.complos.org Myocet®, a non-PEGylated liposomal Doxorubicin formulation, is approved in Europe and Canada and has shown to reduce cardiotoxicity. nih.govmdpi.com While they are cleared more rapidly from circulation, some studies suggest that non-PEGylated liposomes may exhibit better cellular uptake and, in certain contexts, more effective tumor growth inhibition compared to PEGylated versions. nih.govaacrjournals.org For instance, one study found that non-PEGylated pH-sensitive liposomes were more effective in controlling tumor growth in a breast cancer model than their PEGylated counterparts. nih.gov
| Formulation Type | Key Feature | Advantage | Disadvantage |
| PEGylated Liposomes | Polyethylene glycol (PEG) coating | Prolonged circulation time, reduced RES uptake, enhanced tumor accumulation via EPR effect. nih.govliposomes.ca | Can hinder cellular interaction and uptake. nih.gov |
| Non-PEGylated Liposomes | No PEG coating | May have better cellular uptake in some cases. nih.govaacrjournals.org | Shorter circulation half-life. mdpi.complos.org |
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles are self-assembled structures formed from biocompatible and biodegradable polymers. They offer high stability, controlled drug release capabilities, and the flexibility for surface modification to achieve targeted delivery. nih.govresearchgate.net
Polymeric Nanoparticles: These are solid colloidal systems where this compound can be encapsulated or adsorbed. mdpi.com Polymers like poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) are commonly used. mdpi.com For instance, Doxorubicin-loaded PLGA nanoparticles have been shown to provide sustained drug release over extended periods. mdpi.comdovepress.com Surface modification with chitosan (B1678972) has been demonstrated to enhance the intestinal permeability of Doxorubicin, suggesting potential for oral delivery. researchgate.net
Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability and can be functionalized. For this compound, which is hydrophilic, modifications are often necessary to facilitate encapsulation. For example, Doxorubicin can be conjugated to a hydrophobic polymer segment to enable its incorporation into the micellar core. nih.gov These systems can be designed to be stimuli-responsive, releasing the drug in response to specific triggers in the tumor microenvironment, such as pH. researchgate.netnih.gov Folate-conjugated PEG-PLGA micelles have been developed to actively target cancer cells overexpressing folate receptors, showing increased intracellular drug concentration. nih.gov
| Carrier Type | Composition | Key Research Finding | Reference |
| Polymeric Nanoparticles | PLGA-b-PLL and PLA-b-PEG | Showed minimal toxicity when drug-free and reduced cell viability when loaded with Doxorubicin at concentrations >10 µM in MDA-MB-231 breast cancer cells. mdpi.com | mdpi.com |
| Polymeric Nanoparticles | Chitosan-coated PLGA | Optimized nanoparticles had a size of 153.6 nm and increased Doxorubicin intestinal permeability by 6-fold. researchgate.net | researchgate.net |
| Polymeric Micelles | Folate conjugated PEG-PLGA | Maintained sustained release for over 48 hours and showed significantly higher intratumor Doxorubicin concentration. nih.gov | nih.gov |
| Polymeric Micelles | Dendronized heparin-DOX conjugate | Exhibited faster and higher drug release at pH 5.0 (80% after 56 hours) compared to pH 7.4, with high tumor inhibition in vivo. nih.gov | nih.gov |
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming a porous structure. Their high surface area, tunable pore size, and adjustable chemical functionality make them promising carriers for drug delivery. researchgate.netmdpi.com
Iron-based MOFs, such as MIL-100(Fe) and MIL-101(Fe), are particularly studied for this compound delivery due to their biocompatibility. nih.govmdpi.comacs.org Research has demonstrated that MOFs can achieve high drug loading capacities. For example, water-stable MIL-101(Fe)-C4H4 nano-MOFs achieved a Doxorubicin loading capacity of up to 24.5 wt% with a loading efficiency of 98%. nih.govacs.orgacs.org The release of Doxorubicin from MOFs can be triggered by the tumor microenvironment, such as acidic pH or the presence of high concentrations of glutathione (B108866) (GSH) or ATP. researchgate.netnih.govacs.org Some MOFs can also participate in chemodynamic therapy; for instance, iron-based MOFs can release Fe(III) ions that react with endogenous hydrogen peroxide to produce toxic hydroxyl radicals, creating a synergistic therapeutic effect with the released Doxorubicin. nih.govacs.org
| MOF Type | Key Feature | Drug Loading Capacity | Release Trigger |
| MIL-101(Fe)-C4H4 | Water-stable nano-MOFs | Up to 24.5 wt% | Glutathione (GSH), ATP nih.govacs.org |
| MIL-100(Fe) | Nanoparticles | Up to 9% | Sustained release in PBS mdpi.com |
| Fe3O4@MIL-100 | Magnetic composite | ~19 mass % | Slower release kinetics than bare MOF mdpi.com |
| ZIF-90 | pH-responsive | Not specified | Acidic pH (nearly 95% release in 16h) mdpi.com |
| MIL-100(Al) Gels | Gel formulation | 95 mg/g | Acidic pH (20% release in 80h at pH 5.8) mdpi.com |
DNA-Based Nanostructures (e.g., DNA Origami Nanostructures)
DNA nanotechnology, particularly the DNA origami technique, allows for the construction of precisely defined nanostructures of various shapes and sizes. nih.govbiorxiv.org These structures can serve as carriers for drugs like Doxorubicin, which intercalates into the DNA double helix. nih.govfrontiersin.org
The loading of Doxorubicin into DNA origami nanostructures (DONs) is achieved through non-covalent intercalation. researchgate.net The release of the drug can be tuned by altering the design of the DNA nanostructure. acs.org For example, the degree of twist in the DNA helices can influence the drug release kinetics. acs.org Studies have shown that the shape of the DNA nanostructure can impact its cellular uptake and drug delivery efficiency, with some 3D structures showing enhanced performance compared to 2D shapes. nih.gov The release can also be triggered by enzymatic degradation of the DNA carrier by DNases, which are present in the cellular environment. nih.govbiorxiv.org Research has demonstrated that Doxorubicin-loaded DONs can be effective against drug-resistant cancer cells. researchgate.net
Chitosan-based Nanogels
Chitosan, a natural biopolymer, is widely used in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. dntb.gov.uabohrium.com Chitosan-based nanogels are crosslinked hydrophilic polymer networks that can encapsulate this compound. acs.orgnih.gov
These nanogels can be designed to be "smart" or stimuli-responsive, releasing their payload in response to changes in the local environment, such as pH or temperature. dntb.gov.uabohrium.comresearchgate.net For example, pH-sensitive chitosan nanogels can swell or degrade in the acidic tumor microenvironment, leading to targeted drug release. bohrium.com Studies have shown that Doxorubicin-loaded chitosan-albumin nanogels can improve the drug's stability against photodegradation and enhance its cytotoxic effect on skin cancer cells. nih.gov Furthermore, chitosan-based nanogels have been investigated for enhancing the oral bioavailability of this compound by facilitating its transport across the intestinal epithelium. vilber.comvilber.comcapes.gov.br
| Nanogel Composition | Key Feature | Drug Loading/Encapsulation | Key Finding |
| Chitosan-Albumin | Biopolymer-based, spherical shape (29 nm diameter) | Encapsulation confirmed by IR and XRD spectroscopy | Stabilized Doxorubicin against photodegradation and increased its antineoplastic effect on skin cancer cells. nih.gov |
| CSNPs/P(NIPAm-co-AAc) | pH-sensitive | 51.6% drug loading capacity, 87.14% encapsulation efficiency | Showed pH-sensitive drug release and superior antitumor efficacy in vivo compared to free Doxorubicin. bohrium.com |
| Phe-grafted Chitosan (CS-Phe) with Cucurbit acs.orguril (CB acs.org) | Supramolecular, host-guest chemistry driven | Excellent drug loading efficiency | Responsive to competitive guests (endogenous spermine (B22157) or exogenous amantadine) for selective drug release. acs.org |
| Chitosan/Carboxymethyl chitosan (CS/CMCS) | Designed for oral delivery | 71.85% loading efficiency, 20.3% loading capacity | Enhanced oral bioavailability by facilitating both transcellular (clathrin-mediated endocytosis) and paracellular transport across the intestinal epithelium. vilber.com |
Strategies for Enhanced this compound Accumulation at Target Sites
A primary goal of using nanocarriers for this compound delivery is to increase its concentration at the tumor site while minimizing exposure to healthy tissues. This is achieved through both passive and active targeting strategies.
Passive Targeting: This strategy relies on the aforementioned EPR effect. Nanocarriers, due to their size (typically 10-200 nm), can passively accumulate in tumor tissues where the blood vessels are leaky and the lymphatic drainage is poor. liposomes.ca Liposomes and polymeric nanoparticles are prime examples of systems that leverage this effect to increase drug concentration in tumors. nih.govresearchgate.net
Active Targeting: To further enhance specificity, nanocarriers can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. This active targeting approach promotes receptor-mediated endocytosis, leading to increased cellular uptake of the nanocarrier and its drug payload.
Commonly used targeting moieties include:
Antibodies: Monoclonal antibodies (mAbs) or their fragments that recognize tumor-associated antigens can be conjugated to nanocarriers. For example, Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR), has been used to functionalize Doxorubicin-loaded nanoparticles. nih.gov
Peptides: Small peptides that bind to specific receptors on cancer cells are also used.
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity.
Small Molecules: Ligands like folic acid are popular for targeting cancer cells that overexpress the folate receptor. nih.gov Studies with folate-functionalized polymeric micelles have shown enhanced tumor targeting and efficacy. mdpi.com
By combining the physical properties of nanocarriers that enable passive targeting with the specificity of active targeting ligands, the accumulation of this compound at the tumor site can be significantly enhanced, leading to improved therapeutic outcomes.
Exploitation of the Enhanced Permeation and Retention (EPR) Effect
The Enhanced Permeability and Retention (EPR) effect is a key mechanism for the passive targeting of solid tumors with nanomedicines. researchgate.netnih.gov This phenomenon arises from two distinct pathophysiological features of tumor tissues: leaky vasculature and poor lymphatic drainage. dovepress.complos.org Blood vessels within tumors are often poorly formed and have abnormal, wide fenestrations, which allow nanoparticles, typically ranging from 10 to 200 nm, to pass from the bloodstream into the tumor's interstitial space. researchgate.netnih.gov In contrast, the tight endothelial junctions of blood vessels in healthy tissues prevent the extravasation of these larger constructs. dovepress.comnih.gov
Once inside the tumor tissue, the lack of functional lymphatic drainage prevents the clearance of these nanoparticles, leading to their prolonged retention and accumulation. dovepress.com This passive accumulation allows for a higher concentration of the encapsulated this compound at the tumor site compared to surrounding healthy tissues. mdpi.com Liposomal formulations of doxorubicin, for instance, rely on the EPR effect to improve the drug's safety profile and efficacy. researchgate.net While the EPR effect is a foundational concept in nanomedicine design, its effectiveness can show significant variability among individuals and tumor types, prompting research into strategies to enhance its application. nih.govmdpi.com
Development of Ligand-Targeted Delivery Systems
To improve upon the passive accumulation provided by the EPR effect, active targeting strategies are employed through the development of ligand-targeted delivery systems. dovepress.com This approach involves conjugating specific ligands to the surface of nanocarriers, which then act like molecular keys to bind to complementary receptors that are overexpressed on the surface of cancer cells. nih.gov This receptor-mediated interaction facilitates the cellular uptake of the nanocarrier, delivering the this compound payload directly into the target cells. dovepress.com
Several types of ligands have been investigated for targeted this compound delivery:
Folate: Folic acid is often used as a ligand because its receptor is frequently overexpressed in various cancers, including breast and ovarian cancer. nih.gov
Galactose and Lactobionic Acid: These ligands target the asialoglycoprotein receptor (ASGPR), which is abundant on hepatocytes, making this a promising strategy for treating liver cancer. dovepress.com
Peptides: Specific peptides, such as the T7 peptide, can target the transferrin receptor, which is commonly upregulated in proliferating cancer cells. dovepress.com
Antibodies: Monoclonal antibodies that recognize tumor-specific antigens, such as the anti-carbonic anhydrase IX antibody, can be attached to nanocarriers to guide them to hypoxic tumor regions. mdpi.com
These ligand-based systems have demonstrated the ability to enhance cellular uptake and improve antitumor activity compared to non-targeted systems in preclinical models. dovepress.com
Controlled Release Mechanisms for this compound
Controlled release mechanisms are engineered into drug delivery systems to ensure that this compound is released preferentially at the tumor site in response to specific triggers, thereby increasing therapeutic precision and reducing systemic toxicity.
Stimuli-Responsive Systems (e.g., pH-sensitive, Redox-sensitive)
Stimuli-responsive systems are designed to remain stable and retain their drug cargo during circulation in the bloodstream (at physiological pH ~7.4) and to release the drug upon encountering the unique conditions of the tumor microenvironment. mdpi.combrieflands.com
pH-Sensitive Systems: The extracellular environment of solid tumors is typically more acidic (pH 6.0-7.0) than normal tissues, and the pH within cellular endosomes and lysosomes is even lower (pH 4.5-5.5). brieflands.comnih.gov This pH difference is exploited by incorporating acid-labile chemical bonds, such as hydrazones, into the delivery system. researchgate.netmdpi.com These bonds are stable at neutral pH but are cleaved in acidic conditions, triggering the release of this compound. mdpi.com Studies have shown a significantly accelerated release of doxorubicin at pH 5.0 compared to pH 7.4. ekb.egmdpi.com For example, one system released approximately 76% of its doxorubicin load at pH 5.0 within 6 hours, while release at pH 7.4 was much slower. mdpi.comnih.gov
Redox-Sensitive Systems: Cancer cells exhibit a significantly higher intracellular concentration of the reducing agent glutathione (GSH) compared to the extracellular environment and normal cells (a difference of ~100 to 1000-fold). brieflands.commdpi.com Redox-responsive systems incorporate disulfide bonds (-S-S-) into their structure. These bonds are stable in the oxidative environment of the bloodstream but are rapidly cleaved by the high levels of intracellular GSH. mdpi.commdpi.com This cleavage leads to the disassembly of the nanocarrier and the specific release of this compound inside the target cancer cells. mdpi.com
Remote Loading Procedures
Remote loading, also known as active loading, is a highly effective technique for encapsulating water-soluble weak amphipathic bases like this compound into nanocarriers, particularly liposomes. nih.govacs.org Unlike passive loading methods that often result in low encapsulation efficiency for hydrophilic drugs, remote loading utilizes a transmembrane gradient to drive the drug into the carrier's core, achieving high payloads. nih.govunimore.it
The most common method involves establishing an ammonium (B1175870) sulfate (B86663) gradient. nih.govnih.gov Liposomes are initially prepared with a concentrated ammonium sulfate solution inside. When these liposomes are placed in a drug-containing solution free of ammonium sulfate, the uncharged doxorubicin molecules diffuse across the lipid bilayer into the liposome's core. nih.gov Inside, the doxorubicin becomes protonated and reacts with the sulfate ions to form a precipitate, effectively trapping the drug within the liposome (B1194612) and allowing for continued influx down its concentration gradient. nih.gov A similar principle applies to pH gradient methods, where a lower internal pH is established, causing the entering doxorubicin to become protonated and trapped. acs.orgresearchgate.net This technique routinely achieves high encapsulation efficiencies, often exceeding 90%. nih.govbohrium.com
Physicochemical and In Vitro/Ex Vivo Characterization of Formulated this compound
The successful design of a drug delivery system requires thorough characterization of its physical and chemical properties, as these directly influence its performance, stability, and biological activity.
Encapsulation Efficiency and Drug Loading Capacity
Two critical parameters for evaluating the performance of a this compound formulation are Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC).
Encapsulation Efficiency (EE%) is defined as the percentage of the initial amount of this compound used in the formulation process that is successfully encapsulated within the nanocarriers. oaepublish.comdergipark.org.tr
Drug Loading Capacity (DLC%) refers to the weight percentage of the encapsulated drug relative to the total weight of the nanocarrier system. oaepublish.com
High EE and DLC are desirable to maximize the amount of drug delivered per dose of the carrier material. The choice of formulation components and loading method significantly impacts these values. For instance, remote loading procedures yield substantially higher EE for this compound compared to passive loading methods. unimore.itbohrium.com
The following table summarizes reported EE and DLC values for various this compound delivery systems.
| Formulation Type | Loading Method / Key Feature | Encapsulation Efficiency (EE%) | Drug Loading Capacity (DLC%) | Reference(s) |
| Polymersomes | Redox-responsive (mPEG–PDH–mPEG) | Up to 98% | 5% and 10% (feeding ratio) | mdpi.comresearchgate.net |
| Nonionic Surfactant Vesicles (NSVs) | pH Gradient Remote Loading | ~45% | Not Specified | unimore.itbohrium.com |
| Nonionic Surfactant Vesicles (NSVs) | Passive Loading | <10% | Not Specified | unimore.itbohrium.com |
| Nanogels | Thermosensitive, pH-, and redox-responsive | 91.7% | 6.8% | mdpi.comnih.gov |
| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | PEG and Chitosan-coated | 93.3% - 97.9% | Not Specified | mdpi.comnih.gov |
| Liposomes | Ammonium Sulfate Gradient | >90% | Not Specified | nih.gov |
| Gelatin Nanoparticles | Folic Acid Conjugated | 84% ± 3.6% | Not Specified | nih.gov |
| Albumin Nanoparticles | Desolvation Method | >85% | 4.3% - 6.4% | oaepublish.com |
| Lipid-Shelled Nanobubbles | Deprotonated Doxorubicin | 18.7% ± 2.0% | 9.2 ± 3.5 µg (DLC) | frontiersin.org |
| Lipid-Shelled Nanobubbles | Standard Doxorubicin HCl | 11.4% ± 4.5% | 3.9 ± 0.6 µg (DLC) | frontiersin.org |
| Proliposomes | pH Gradient Method | 90% ± 0.5% | 100% ± 0.3% | dergipark.org.tr |
Release Kinetics and Stability Studies
The efficacy of this compound (DOX) encapsulated within advanced drug delivery systems is critically dependent on its release kinetics and the stability of the formulation. These factors determine the drug's availability at the target site and its shelf-life.
Release Kinetics:
The release of DOX from nanocarriers is often designed to be responsive to specific triggers in the tumor microenvironment, such as lower pH. For instance, pH-sensitive liposomes and nanoparticles exhibit accelerated drug release in acidic conditions, which is characteristic of tumor tissues and intracellular compartments like endosomes and lysosomes. bohrium.comtandfonline.comnih.gov
Studies have demonstrated that the release profile is significantly influenced by the formulation's composition and the surrounding pH. For example, in a study using gelatin-based nanoparticles, the release of DOX was considerably higher at acidic pH (3.0 and 5.0) compared to physiological pH (7.4). rsc.org After 24 hours, the release was 23% and 17% at pH 7.4 for two different formulations, which increased significantly in acidic media. rsc.org Similarly, layer-by-layer nanoparticles showed a cumulative release of less than 40% at pH 7.4 after 72 hours, while at pH 5.0, the release reached approximately 98.8% in the same timeframe. tandfonline.com This pH-dependent release is a key feature for targeted drug delivery, as it minimizes premature drug leakage in the bloodstream and maximizes its concentration at the tumor site. tandfonline.comhilarispublisher.comnih.gov
The molecular weight of the polymer used in the nanocarrier also plays a role. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a lower molecular weight (7,000 g/mol ) showed a faster and more complete release of DOX (96.7% over 30 days) compared to those with a higher molecular weight (12,000 g/mol ), which released only 52.2% in the same period. nih.gov The release mechanism often follows a biphasic pattern, with an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained, diffusion-controlled release from the core. nih.gov
Interactive Data Table: Doxorubicin Release from Various Nanocarriers
| Nanocarrier System | pH Condition | Time | Cumulative DOX Release (%) | Reference |
|---|---|---|---|---|
| Gelatin Nanoparticles (Ge-NPs-5) | 7.4 | 24 hours | 23% | rsc.org |
| 5.0 | Not Specified | Significantly Higher | ||
| Gelatin Nanoparticles (Ge-NPs-10) | 7.4 | 24 hours | 17% | rsc.org |
| 5.0 | Not Specified | Significantly Higher | ||
| Layer-by-Layer Nanoparticles | 7.4 | 72 hours | <40% | tandfonline.com |
| 5.0 | 72 hours | ~98.8% | ||
| PLGA Nanoparticles (7K) | 7.4 | 30 days | 96.7% | nih.gov |
| PLGA Nanoparticles (12K) | 7.4 | 30 days | 52.2% | |
| pH-sensitive Magnetic Nanocarrier | 7.4 (25°C) | 48 hours | 19.7% | rsc.org |
| 5.7 (50°C) | 48 hours | 85.2% |
Stability Studies:
The stability of DOX formulations is crucial for maintaining their therapeutic efficacy during storage. Key factors influencing the stability of this compound include temperature, pH, and light exposure. researchgate.net Studies have shown that DOX is more stable at lower temperatures and in acidic conditions. researchgate.net For instance, a concentrated solution of DOX (10 mg/ml) was found to be stable for 22 days when stored at 4-8°C and protected from light, with relative concentrations remaining above 95%. gerpac.eu
Encapsulation within nanocarriers can enhance the stability of DOX. For example, DOX-loaded microspheres were found to be stable for up to 6 months when stored at 25°C ± 2°C and 40°C ± 2°C. ijrpns.com Similarly, liposomal formulations of DOX have demonstrated stability for at least 3 months under accelerated conditions (25°C/60% RH). irjponline.org The degradation rate of DOX generally increases with rising temperature. researchgate.net Therefore, proper storage conditions, including refrigeration and protection from light, are essential to preserve the integrity of both free and encapsulated DOX. researchgate.netgerpac.eu
Cellular Uptake and Intracellular Distribution of Formulated this compound
The effectiveness of this compound (DOX) as a chemotherapeutic agent relies on its ability to be taken up by cancer cells and reach its intracellular target, the nucleus. nih.gov Advanced drug delivery systems are designed to enhance this process, overcoming challenges such as drug resistance mechanisms.
Free DOX primarily enters cells through passive diffusion. nih.govspringerprofessional.de In contrast, DOX encapsulated in nanoparticles is typically internalized via endocytosis, an active cellular process. nih.govspringerprofessional.de This alternative entry mechanism can be advantageous, particularly in drug-resistant cancer cells that overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove free DOX from the cell. nih.gov By utilizing endocytosis, nanoparticles can bypass these pumps, leading to higher intracellular drug accumulation. nih.govrsc.org
Several studies have demonstrated the superior cellular uptake of formulated DOX compared to the free drug. For instance, in drug-resistant ovarian (SKOV-3) and uterine (MES-SA/Dx5) cancer cell lines, the uptake of DOX from poly(d,l-lactide co-glycolide) (PLGA) nanoparticles was significantly higher than that of free DOX. nih.gov Similarly, pH-sensitive liposomes have been shown to have faster internalization kinetics compared to non-pH-sensitive formulations and free DOX. bohrium.comnih.gov
The size and surface properties of nanoparticles also influence their uptake. For example, a study comparing 50 nm and 70 nm PLGA-PEG nanoparticles found that the smaller nanoparticles were internalized earlier and to a greater extent by breast cancer cells. mdpi.com Furthermore, targeting ligands on the nanoparticle surface can enhance uptake in specific cancer cells. Folic acid-conjugated nanoparticles, for instance, showed a 3.5-fold higher cellular uptake in HeLa and CT26 cells, which overexpress folate receptors, compared to non-targeted nanoparticles. nih.gov
Once inside the cell, the nanocarrier must release its DOX payload to be effective. The acidic environment of endosomes and lysosomes often triggers the release of DOX from pH-sensitive nanocarriers. bohrium.comnih.govwilhelm-lab.com The released DOX then needs to traffic to the nucleus to intercalate with DNA and induce cell death. nih.gov Confocal microscopy studies have confirmed the nuclear accumulation of DOX delivered by various nanoparticle formulations. nih.govdovepress.com For example, nanoparticles conjugated with a nuclear localization signal (NLS) have been shown to target a greater amount of DOX to the nucleus compared to free DOX or unconjugated nanoparticles. nih.gov
Interactive Data Table: Cellular Uptake of Doxorubicin Formulations
| Cell Line | Formulation | Uptake Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| SKOV-3, MES-SA/Dx5 | DOX-loaded PLGA NPs | Endocytosis | Higher uptake compared to free DOX in resistant cells. | nih.gov |
| HeLa | pH-sensitive liposomes | Not Specified | Faster internalization kinetics than non-pH-sensitive liposomes. | bohrium.comnih.gov |
| MDA-MB-231 (Breast Cancer) | 50 nm vs. 70 nm PLGA-PEG NPs | Endocytosis | 50 nm NPs showed earlier and higher uptake. | mdpi.com |
| HeLa, CT26 | Folic acid-conjugated SPIONs | Receptor-mediated endocytosis | 3.5-fold higher uptake than non-targeted NPs. | nih.gov |
| Breast Cancer Cells | NLS-conjugated NPs | Not Specified | Greater nuclear accumulation compared to free DOX. | nih.gov |
| MCF-7/ADR (Resistant) | Mesoporous silica nanoparticles | Macropinocytosis | Enhanced cellular uptake and nuclear accumulation. | rsc.org |
In Vitro Cytotoxicity Evaluation of Encapsulated this compound
The in vitro cytotoxicity of encapsulated this compound (DOX) is a critical measure of its potential therapeutic efficacy. Numerous studies have demonstrated that encapsulating DOX in advanced drug delivery systems can significantly impact its cytotoxic effects on cancer cells, often in a time- and dose-dependent manner. acs.orgbohrium.com
In many cases, encapsulated DOX exhibits comparable or even enhanced cytotoxicity compared to the free drug, particularly over longer incubation periods. nih.gov For example, DOX-loaded 3-helix micelles showed cytotoxicity levels comparable to free DOX in PPC-1 and 4T1 cancer cells after 36 hours. nih.gov Similarly, pH-sensitive liposomes functionalized with estrone (B1671321) proved to be more toxic to a breast cancer cell line than free DOX. nih.gov
However, the cytotoxic profile can vary depending on the nanocarrier and the cell line. In some instances, encapsulated DOX may initially show lower cytotoxicity than free DOX, which is attributed to the sustained release of the drug from the nanocarrier. researchgate.netmdpi.com For example, a study using gliadin nanoparticles found that free DOX caused a significant decrease in cell viability after just 24 hours, whereas the encapsulated DOX required 72 hours to achieve a similar effect. mdpi.com This delayed but sustained action can be beneficial in a therapeutic context.
The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity. Studies have shown that encapsulation can lead to lower IC50 values, indicating higher potency. For instance, DOX-loaded micelles were found to be more toxic (IC50 = 0.02 μg/mL) than the free drug (IC50 = 0.3 μg/mL) against HepG2 cells. nih.gov In another study, hyaluronic acid-targeted pH-sensitive liposomes had an IC50 of 1.9 μM in MCF-7 cells, compared to 2.5 μM for non-pH-sensitive targeted liposomes. researchgate.net
It is also important to note that the cytotoxicity of DOX can be influenced by the presence of other compounds. For example, the natural compounds cynarin (B1669657) and isoliquiritin (B191953) have been shown to enhance the cytotoxicity of doxorubicin in some cancer cell lines. bibliotekanauki.pl
Interactive Data Table: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations
| Cell Line | Formulation | IC50 Value | Comparison | Reference |
|---|---|---|---|---|
| HepG2 | DOX-PLGA-b-PEG Micelles | 0.02 μg/mL | More toxic than free DOX (0.3 μg/mL) | nih.gov |
| MCF-7 | Hyaluronic acid-targeted pH-sensitive liposomes | 1.9 μM | More potent than non-pH-sensitive targeted liposomes (2.5 μM) | researchgate.net |
| HCT116 (Colon Cancer) | Free Doxorubicin | 24.30 μg/ml | - | ekb.eg |
| Hep-G2 (Hepatocellular Carcinoma) | Free Doxorubicin | 14.72 μg/ml | - | |
| PC3 (Prostate Cancer) | Free Doxorubicin | 2.64 μg/ml | - | |
| MCF7 (Breast Cancer) | Free DOX | 1.2009 μM | Free DOX is more cytotoxic | nih.gov |
| MagAlg-DOX | 18.245 μM |
Structural Activity Relationship Sar Studies of Doxorubicin Hydrochloride and Analogs
Correlation of Chemical Structure with DNA Binding Affinity and Mode of Interaction
The interaction of doxorubicin (B1662922) with DNA is a primary mechanism of its cytotoxic action. This interaction is highly dependent on the specific structural features of the drug, including its planar aromatic core and the attached amino sugar.
The planar aromatic chromophore of the doxorubicin molecule is responsible for its ability to intercalate, or insert itself, between two adjacent base pairs of the DNA double helix. wikipedia.orgresearchgate.net This intercalation is favored in regions rich in guanine-cytosine (G-C) base pairs. researchgate.net The process of intercalation causes structural distortions in the DNA, including unwinding and an increase in torsional stress, which can destabilize nucleosomes and interfere with DNA replication and transcription. wikipedia.orgdrugbank.comnih.gov
The daunosamine (B1196630) sugar, the six-membered amino sugar attached at the C-7 position of the tetracyclic ring, plays a critical role in stabilizing the drug-DNA complex. wikipedia.orgbiomedpharmajournal.org It positions itself in the minor groove of the DNA and interacts with the flanking base pairs next to the intercalation site. wikipedia.org The protonated amino group on the daunosamine sugar is particularly important. It forms hydrogen bonds with DNA bases, such as cytosine, significantly contributing to the binding affinity. nih.govnih.gov Studies comparing doxorubicin with its analog N-(trifluoroacetyl) doxorubicin (FDOX) showed that while both intercalate, the modification of the amino group in FDOX, despite forming a more stable complex in some spectroscopic analyses, prevents the major DNA structural changes induced by doxorubicin. nih.gov This highlights the essential nature of the unmodified amino group for the optimal biological activity related to DNA interaction. nih.gov
| Structural Feature | Role in DNA Interaction | Effect of Modification | Reference |
|---|---|---|---|
| Planar Tetracyclic Aglycone | Intercalates between DNA base pairs, primarily at G-C rich sites. | Replacing the anthracene (B1667546) nucleus can alter intercalation properties. | wikipedia.orgresearchgate.netrsc.org |
| Daunosamine Sugar | Binds in the DNA minor groove, stabilizing the complex. | Changes in stereochemistry can alter potency. | wikipedia.orgbiomedpharmajournal.org |
| Amino Group (3'-position) | Forms crucial hydrogen bonds with DNA bases, essential for high-affinity binding and inducing DNA structural changes. | Acylation or replacement with bulky groups reduces or alters the interaction, impacting biological activity. | nih.govnih.govnih.gov |
| C-14 Position | Substitution at this position can influence DNA binding strength and cytotoxicity. | Affects intercalation strength; esterolysis may be required for activity. | nih.gov |
Structure-Dependent Modulations of Cellular Signaling Pathways
The interaction of doxorubicin and its analogs with DNA and Topo II initiates a cascade of cellular responses, leading to cell cycle arrest and apoptosis. The specific structural features of the drug can modulate which signaling pathways are activated and to what extent.
The DNA damage induced by doxorubicin activates the DNA Damage Response (DDR) pathway. nih.gov This often involves the activation of kinases such as ATM and ATR, which in turn phosphorylate downstream targets like CHK1 and CHK2. nih.gov This can lead to the phosphorylation and activation of the tumor suppressor protein p53. nih.govcellsignal.com Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis by upregulating pro-apoptotic proteins. nih.govpharmgkb.org Western blot analyses have shown that doxorubicin treatment leads to increased phosphorylation of p53 at Ser15 and the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis. cellsignal.com
The generation of reactive oxygen species (ROS) is another significant mechanism of doxorubicin's action, and this process is also linked to its chemical structure. drugbank.compharmgkb.org ROS can cause oxidative damage to cellular components and modulate redox-sensitive signaling pathways, such as the NF-κB pathway, which can influence cell survival. plos.org The balance between ROS-induced damage leading to cell death and ROS-mediated signaling promoting survival can be cell-type specific and influenced by the drug's structure. plos.org
Structural modifications can also alter how doxorubicin analogs interact with other signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is implicated in tissue fibrosis and cardiotoxicity. Studies have shown that doxorubicin can cause a dose-dependent downregulation of cellular communication network factor 2 (CCN2) protein expression, a key player in extracellular matrix (ECM) remodeling stimulated by TGF-β. nih.gov This modulation of the TGF-β/SMAD signaling pathway in fibroblasts provides insight into the drug's effects on tissue homeostasis and potential side effects. nih.gov
| Signaling Pathway | Effect of Doxorubicin/Analogs | Structural Dependence | Reference |
|---|---|---|---|
| DNA Damage Response (ATM/ATR-p53) | Induces phosphorylation of p53, CHK1, and CHK2, leading to cell cycle arrest or apoptosis. | The ability to cause DNA double-strand breaks via Topo II poisoning is the primary trigger. | nih.govcellsignal.compharmgkb.org |
| Reactive Oxygen Species (ROS) Generation | Generates ROS, leading to oxidative stress and modulation of redox-sensitive pathways like NF-κB. | The quinone moiety is involved in redox cycling. The balance of effects (damage vs. signaling) can be concentration and cell-type dependent. | pharmgkb.orgplos.org |
| Apoptosis (Caspase activation) | Induces cleavage of caspase-3 and PARP, executing apoptosis. | Triggered by the DNA damage response and other stress pathways. | cellsignal.com |
| TGF-β Signaling | Downregulates expression of CCN2, a key protein in extracellular matrix remodeling. | Observed as a dose-dependent effect, suggesting a link to the core cytotoxic mechanism. | nih.gov |
Analytical Methodologies for Doxorubicin Hydrochloride Research
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopic techniques are fundamental in exploring the interactions of Doxorubicin (B1662922) Hydrochloride at a molecular level. These methods provide insights into binding affinities, conformational changes, and the nature of intermolecular forces.
Doxorubicin Hydrochloride possesses intrinsic fluorescence, a property extensively utilized in binding and interaction studies. nih.govmdpi.com The fluorescence emission of Doxorubicin can be monitored to understand its complexation with various molecules and materials.
Fluorescence quenching is a key phenomenon observed in these studies. For instance, the fluorescence of this compound decreases when it interacts with certain molecules, such as polystyrene sulfonate (PSS), indicating complex formation. rsc.org The quenching effect can be so significant that the fluorescence is almost completely quenched at specific molar ratios of the interacting species. rsc.org Conversely, in some environments, such as within the hydrophobic cores of Pluronic micelles, the fluorescence of Doxorubicin can be enhanced. nih.govresearchgate.net This enhancement is attributed to the shielding of the Doxorubicin molecule from water molecules, which can cause quenching through collisions. nih.gov
The fluorescence properties of Doxorubicin are also sensitive to the pH of the environment. While the intensity and spectral shape show no significant changes at a pH below 7.2, a strong quenching effect is observed at a pH of 8.0 or higher. mdpi.com
Binding studies often involve titrating this compound with a molecule of interest and observing the changes in fluorescence intensity. This data can be used to determine binding constants and understand the stoichiometry of the interaction. For example, the interaction between Doxorubicin and Pluronic F127 and P123 micelles has been investigated using fluorescence spectroscopy and quenching experiments, revealing differences in quenching constants between the two types of micelles. researchgate.net
Table 1: Fluorescence Properties of this compound in Different Environments
| Environment | Observed Fluorescence Change | Reference |
|---|---|---|
| Polystyrene Sulfonate (PSS) | Decreased (Quenching) | rsc.org |
| Pluronic Micelle Cores | Increased (Enhancement) | nih.govresearchgate.net |
| Aqueous solution, pH > 8.0 | Decreased (Quenching) | mdpi.com |
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the structure and interaction of chiral molecules like this compound. medwinpublishers.com It measures the differential absorption of left and right circularly polarized light, providing information about the conformation of molecules in solution. springernature.comnih.gov
When Doxorubicin interacts with other molecules, such as polynucleotides or proteins, changes in the CD spectrum can be observed. medwinpublishers.comacs.org For example, upon interaction with poly(dG-dC)·poly(dG-dC), an induced circular dichroism (ICD) minimum appears at approximately 307 nm, and a maximum grows at nearly 221 nm. acs.org The presence of isodichroic points in the spectra suggests a well-defined two-state equilibrium between the free and bound forms of the drug. acs.org
Similarly, the interaction of Doxorubicin with poly(dA-dT)·poly(dA-dT) results in a decrease in the CD minimum of the drug at 290 nm and the development of another minimum around 308 nm, attributed to the complex. acs.org The analysis of CD spectra can indicate the mode of interaction, such as intercalation into DNA. acs.org Furthermore, changes in the CD spectra of proteins upon binding with Doxorubicin can reveal alterations in their secondary structure, such as a decrease in α-helicity. medwinpublishers.com
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information. It has been employed to study the interaction of Doxorubicin with biological molecules at a subcellular level. rsc.org Confocal Raman microscopy, in particular, allows for the localization and tracking of Doxorubicin within cells and can elucidate the biomolecular changes induced by the drug. rsc.orgnih.gov
Studies have shown that Raman spectroscopy can detect Doxorubicin inside cells and profile its specific subcellular localization. rsc.org It is also capable of differentiating the responses in different subcellular regions, such as the nucleus. rsc.org The technique can be used to investigate the binding sites of Doxorubicin on DNA molecules, revealing interactions with all four bases (adenine, thymine, cytosine, and guanine) and the phosphate backbone. nih.gov
Furthermore, Raman spectroscopy can distinguish between different forms of Doxorubicin, such as encapsulated versus free drug. rsc.org For instance, the Raman spectrum of this compound in ultrapure water exhibits a peak at 1213 cm⁻¹, which shifts to 1210 cm⁻¹ in an ammonium (B1175870) sulfate (B86663) solution. rsc.org These spectral differences are valuable for quantifying changes in drug formulation and release. rsc.org
Infrared (IR) spectroscopy is another vibrational spectroscopy technique used for the quantitative analysis of this compound and to study its molecular interactions. d-nb.infonih.gov Mid-infrared spectroscopy, in both transmittance and reflectance modes, has been developed for the quantification of Doxorubicin in bulk and pharmaceutical formulations. d-nb.infonih.govijsrem.comnih.gov
The IR spectrum of Doxorubicin displays characteristic absorption peaks corresponding to the vibrations of its different functional groups. nih.gov These peaks can be used for identification and quantification. For instance, the peak area in the range of 1770–1680 cm⁻¹ can be selected for quantification. d-nb.info Infrared analysis has also been used to confirm the presence of specific functional groups, such as M–O, OH–, PO43–, and NH2, in nanocomposites containing Doxorubicin. researchgate.net
Chromatographic and Electrophoretic Methods for Quantification
Chromatographic and electrophoretic methods are the gold standard for the accurate and precise quantification of this compound in various samples, including pharmaceutical preparations and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. ijates.comnih.govresearchgate.netrjptonline.org Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing a C18 column for separation. ijates.comresearchgate.net
Detection can be achieved using either a UV detector or a fluorescence detector, with the latter offering higher sensitivity. nih.govnih.gov
UV Detection: When using UV detection, the wavelength is typically set at 233 nm, 234 nm, or 254 nm for quantification. ijates.comresearchgate.netrjptonline.org The mobile phase often consists of a mixture of acetonitrile and a buffer solution, such as o-phosphoric acid or a pH 3.0 buffer. ijates.comrjptonline.org HPLC-UV methods have been validated for linearity over specific concentration ranges, for example, 1.0–50.0 μg/ml and 40 to 140 μg/mL. ijates.comresearchgate.net These methods are valued for their simplicity, accuracy, and precision. researchgate.net
Fluorescence Detection: For enhanced sensitivity, fluorescence detection is employed. The excitation and emission wavelengths are typically set around 470-480 nm and 550-555 nm, respectively. nih.govnih.gov This method is particularly useful for quantifying low concentrations of Doxorubicin in complex matrices like plasma. nih.gov HPLC with fluorescence detection has been developed to determine Doxorubicin concentrations in small sample volumes, with detection limits as low as 1.5 to 5 ng/mL. nih.govnih.gov The sample preparation for these analyses often involves a simple one-step liquid-liquid extraction or protein precipitation. nih.govnih.gov
Table 2: Comparison of HPLC Detection Methods for this compound
| Parameter | UV Detection | Fluorescence Detection |
|---|---|---|
| Typical Wavelengths | 233 nm, 234 nm, 254 nm ijates.comresearchgate.netrjptonline.org | Excitation: 470-480 nm, Emission: 550-555 nm nih.govnih.gov |
| Linear Range Example | 40 to 140 μg/mL ijates.com | 1.5 to 15,000 ng/mL nih.gov |
| Limit of Detection (LOD) | 0.35 µg/ml ijates.com | 1.5 ng/mL nih.gov |
| Limit of Quantification (LOQ) | 0.75 µg/ml ijates.com | 5 ng/mL nih.govnih.gov |
| Primary Application | Quantification in pure and pharmaceutical forms ijates.com | Quantification in biological fluids (e.g., plasma) nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique widely employed for the quantification of this compound and its metabolites in various biological matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low concentrations of the drug in complex samples such as plasma, urine, and tissues. nih.govresearchgate.net
Research has focused on developing and validating robust LC-MS/MS methods for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net These methods are crucial for understanding the distribution and metabolism of Doxorubicin in the body. A key aspect of LC-MS/MS analysis is the optimization of mass spectrometry parameters to achieve maximum sensitivity and selectivity. This involves using electrospray ionization (ESI) in positive mode and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govunimi.it For Doxorubicin, a common MRM transition is m/z 544.22 > 397.06. nih.gov
Validated LC-MS/MS methods have demonstrated high sensitivity with low limits of quantification (LLOQ). For instance, LLOQs for Doxorubicin in mouse plasma have been reported to be as low as 0.5 ng/mL. nih.govekjcp.org The linear range for quantification typically spans from the LLOQ to several hundred ng/mL, depending on the biological matrix. nih.govnih.gov Sample preparation is a critical step, often involving protein precipitation or solid-phase extraction to remove interferences from the biological matrix. akjournals.comresearchgate.net
The table below summarizes the parameters from a validated LC-MS/MS method for the simultaneous determination of Doxorubicin and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) in Mouse Plasma | Linear Range (ng/mL) in Mouse Plasma |
| Doxorubicin | 544.2 | 397.1 | 0.5 | 0.5–200 |
| Doxorubicinol (B1670906) | 546.2 | 361.1 | 0.1 | 0.1–200 |
| Doxorubicinone | 415.1 | 397.1 | 0.01 | 0.01–50 |
| Doxorubicinolone | 417.1 | 399.1 | 0.01 | 0.01–50 |
| 7-Deoxydoxorubicinone | 399.1 | 251.1 | 0.01 | 0.01–50 |
This data is compiled from a study on the simultaneous determination of doxorubicin and its metabolites in mouse plasma. nih.gov
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar Electrokinetic Capillary Chromatography (MEKC) is a separation technique that has proven effective for the analysis of this compound and its related compounds. polimi.itresearchgate.net This method utilizes a surfactant, typically sodium dodecyl sulfate (SDS), added to the buffer solution above its critical micelle concentration. wikipedia.org This forms micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
MEKC has been successfully applied to separate Doxorubicin from its primary metabolite, Doxorubicinol, which can be challenging due to their structural similarities. polimi.itnih.gov The addition of cyclodextrins to the micellar system can further enhance the separation of these closely related compounds. polimi.itnih.gov MEKC, often coupled with laser-induced fluorescence (LIF) detection, offers very low limits of detection, reaching the femtomole and even zeptomole levels. polimi.itnih.gov This high sensitivity makes it suitable for analyzing intracellular drug metabolism in a small number of cells or even single nuclei. nih.govacs.org
A stability-indicating MEKC method has been developed and validated for the analysis of this compound in pharmaceutical dosage forms. researchgate.netdoaj.orgufrgs.br These methods are valuable for quality control, ensuring the purity and stability of the drug product. researchgate.netdoaj.orgufrgs.br Key experimental parameters in MEKC include the composition and pH of the running buffer, the concentration of the surfactant, the applied voltage, and the capillary temperature. researchgate.netsrce.hr
The following table presents typical experimental conditions for the MEKC analysis of this compound in a pharmaceutical formulation. doaj.orgufrgs.br
| Parameter | Condition |
| Capillary | Fused-silica (50 µm i.d.; effective length, 40 cm) |
| Running Electrolyte | 10 mM borate buffer and 20 mM SDS, pH 9.3 |
| Applied Voltage | +26 kV |
| Capillary Temperature | 26 ºC |
| Injection | Hydrodynamic (6 s at 50 mbar) |
| Detection | Photodiode array detector at 260 nm |
| Linearity Range | 25-125 µg/mL |
Biophysical Techniques for Thermodynamic and Kinetic Characterization of Interactions
A combination of biophysical techniques is essential for a comprehensive understanding of the thermodynamic and kinetic parameters governing the interaction of this compound with its primary cellular target, DNA. nih.govdatapdf.com These methods provide valuable insights into the binding mechanism, affinity, and the structural changes induced upon complex formation. nih.govdatapdf.com
Viscometry
Viscometry is a classical technique used to study the interaction between small molecules and DNA. The intercalation of Doxorubicin between the base pairs of the DNA double helix causes an increase in the length of the DNA molecule, which in turn leads to an increase in the viscosity of the DNA solution. nih.gov By measuring the change in viscosity of a DNA solution upon the addition of Doxorubicin, it is possible to infer the binding mode. A significant increase in viscosity is indicative of an intercalative binding mechanism. nih.gov
Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. kbibiopharma.comwikipedia.org In the context of Doxorubicin research, DSC is used to study the thermal stability of DNA and how it is affected by drug binding. The intercalation of Doxorubicin into the DNA helix stabilizes the double-stranded structure, leading to an increase in the melting temperature (Tm) of the DNA. nih.gov DSC can also be used to characterize the thermotropic behavior of Doxorubicin in lipid-based formulations, such as liposomes, by observing the phase transitions of the lipids and the melting of intraliposomal drug nanocrystals. nih.gov For instance, pure Doxorubicin exhibits an endothermic peak related to its melting in the range of 210–240 °C. nih.gov
Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. nih.govharvard.edu ITC measures the heat released or absorbed during the binding of a ligand (Doxorubicin) to a macromolecule (DNA). nih.govharvard.edu A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.gov ITC studies have been instrumental in characterizing the binding of Doxorubicin to DNA, revealing the energetic forces driving the complex formation. nih.gov
The table below shows thermodynamic parameters for the interaction of Doxorubicin with dextran sulfate, as determined by ITC, which can serve as a model for polyanionic interactions. researchgate.net
| Solvent | Binding Affinity (Ka) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
| Water | 1.8 x 10⁵ | -1.5 | 19 |
| 0.15 M NaCl | 1.1 x 10⁴ | -1.1 | 15 |
T-Jump Relaxation Measurements
T-Jump (Temperature-Jump) relaxation is a kinetic technique used to study the dynamics of fast reactions in solution. nih.gov In this method, a rapid increase in temperature is induced in the sample, perturbing the equilibrium of the system. The relaxation of the system back to a new equilibrium is then monitored, typically by spectroscopic methods. nih.gov T-Jump measurements have been used to elucidate the kinetic mechanism of Doxorubicin binding to DNA. nih.govdatapdf.com These studies have revealed a multi-step binding process, often involving an initial fast binding to the exterior of the DNA helix (groove binding) followed by a slower intercalation step into the base pairs. nih.govdatapdf.com
Cellular and Molecular Biology Techniques for Mechanistic Elucidation
The investigation into the mechanisms of action of this compound relies on a variety of sophisticated cellular and molecular biology techniques. These methods allow researchers to dissect the intricate pathways through which the compound exerts its cytotoxic effects. This section details several key analytical methodologies employed in this compound research.
Flow Cytometry for Cellular Processes (e.g., Apoptosis, ROS Production, Intracellular Uptake)
Flow cytometry is a powerful and versatile technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is extensively used in this compound research to quantify cellular processes such as apoptosis, the generation of reactive oxygen species (ROS), and the intracellular accumulation of the drug.
Apoptosis Analysis:
This compound is a well-known inducer of apoptosis, or programmed cell death. Flow cytometry, in conjunction with specific fluorescent probes, is a primary method for quantifying the extent of apoptosis in a cell population following treatment. A common assay involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI) or SYTOX Green. Annexin V has a high affinity for phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. The viability dye can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
For instance, in a study investigating the effects of Doxorubicin on imatinib-resistant and sensitive BCR-ABL1-expressing cells, apoptosis was evaluated by flow cytometry using Annexin V APC and SYTOX Green. The results showed that 1.0 µM Doxorubicin induced apoptosis in all cell lines studied, with a significantly higher apoptotic index observed in imatinib-resistant cells with a specific mutation (Y253H).
Reactive Oxygen Species (ROS) Production:
The generation of ROS is a key mechanism implicated in the therapeutic efficacy and toxicity of this compound. Flow cytometry can be used to measure intracellular ROS levels using fluorescent probes that become oxidized in the presence of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe that, once inside the cell and deacetylated, is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence, measured by flow cytometry, is proportional to the amount of intracellular ROS. Studies have shown that Doxorubicin treatment leads to a dose-dependent increase in both intracellular and mitochondrial ROS production in platelets, which can be quantified by flow cytometry.
Intracellular Uptake:
A significant advantage of this compound is its intrinsic fluorescence, which allows for its direct detection and quantification within cells using flow cytometry without the need for additional fluorescent labels. The intracellular fluorescence intensity is directly proportional to the amount of accumulated drug. This methodology is crucial for studying drug resistance mechanisms, as reduced intracellular accumulation is a common feature of resistant cells. Flow cytometric analysis has been used to demonstrate that differences in the intracellular accumulation of Doxorubicin account for much of the varied response to the drug across different cell lines. Furthermore, this technique can be employed to evaluate the efficacy of various drug delivery systems in enhancing the intracellular concentration of Doxorubicin.
Table 1: Flow Cytometry Applications in this compound Research
| Cellular Process | Common Probes/Method | Typical Findings |
|---|---|---|
| Apoptosis | Annexin V/Propidium Iodide (PI) or SYTOX Green | Increased percentage of apoptotic cells following Doxorubicin treatment. |
| ROS Production | Dichlorodihydrofluorescein diacetate (DCFH-DA), MitoSOX™ Red | Dose-dependent increase in intracellular and mitochondrial ROS levels. |
| Intracellular Uptake | Intrinsic fluorescence of Doxorubicin | Correlation between intracellular drug concentration and cytotoxicity; reduced uptake in resistant cells. |
Gene Expression and Proteomics Analysis (Transcriptomics, in silico proteomics)
To gain a comprehensive understanding of the cellular response to this compound, researchers employ high-throughput techniques like transcriptomics and proteomics. These approaches allow for the simultaneous analysis of thousands of genes and proteins, respectively, providing a global view of the molecular changes induced by the drug.
Transcriptomics:
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a cell population under specific conditions. Microarray analysis and RNA sequencing (RNA-seq) are the primary technologies used to profile gene expression changes in response to this compound. These studies have been instrumental in identifying genes and signaling pathways associated with drug sensitivity, resistance, and toxicity.
For example, a study on doxorubicin-resistant osteosarcoma cell lines identified 3,278 differentially expressed mRNAs, with 1,607 being up-regulated and 1,671 down-regulated compared to the sensitive parental cells. Bioinformatic analysis of these differentially expressed genes revealed the involvement of pathways related to drug metabolism, DNA repair, and apoptosis in the development of resistance. Another study in breast cancer identified a trio of genes (PRSS11, MTSS1, and CLPTM1) that could potentially distinguish doxorubicin-responsive from non-responsive tumors.
Proteomics:
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify proteins that are differentially expressed in response to this compound.
A proteomic analysis of doxorubicin-treated HepG2 cells revealed changes in the abundance of 155 proteins. The study showed a significant decrease in proteins involved in DNA replication and protein synthesis, while proteins related to DNA damage control and oxidative stress management were found to be at increased levels. Such studies provide valuable insights into the molecular mechanisms of doxorubicin's action and can help in the identification of potential biomarkers for drug response.
in silico Proteomics:
In silico proteomics involves the use of computational tools and databases to analyze and predict protein properties, interactions, and functions. In the context of this compound research, in silico approaches such as molecular docking are used to predict the binding of doxorubicin to target proteins. For instance, a study used molecular docking to analyze the interaction of doxorubicin with proteins involved in calcium homeostasis and the electron transport chain, suggesting that doxorubicin's interaction with PINK1 and cardiolipin may lead to increased ROS production and altered mitochondrial calcium levels. These computational methods can complement experimental data and aid in the formulation of new hypotheses regarding the drug's mechanism of action.
Table 2: Examples of Genes and Proteins Dysregulated by this compound
| Analysis Type | Cell/Tissue Type | Examples of Dysregulated Genes/Proteins | Research Finding |
|---|---|---|---|
| Transcriptomics | Osteosarcoma Cells | RUNDC3B, ADAM22, ABCB1 | Identification of novel genes and pathways related to chemoresistance. |
| Transcriptomics | Breast Cancer | PRSS11, MTSS1, CLPTM1 | Potential gene signature to predict doxorubicin response. |
| Proteomics | HepG2 Cells | Keratins 8, 18, 19 | Doxorubicin influences the cytoskeleton network. |
| in silico Proteomics | - | PINK1, Cardiolipin | Doxorubicin may disrupt calcium homeostasis through interaction with mitochondrial proteins. |
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest.
In this compound research, Western blotting is routinely used to validate findings from proteomics studies and to investigate the effect of the drug on specific signaling pathways. For example, after identifying potential protein changes through a high-throughput screen, Western blotting can confirm the up-regulation or down-regulation of these specific proteins.
Studies have utilized Western blot analysis to demonstrate that Doxorubicin treatment can increase the expression of proteins such as CAII and clusterin in MDA-MB-231 breast cancer cells. It is also a key technique for assessing the activation of apoptotic pathways by measuring the levels of key proteins like cleaved caspase-3 and PARP. For instance, research has shown that treatment of H9c2 cells with Doxorubicin leads to a significant upregulation in the expression of cleaved caspase-3, a key executioner of apoptosis.
Table 3: Selected Protein Expression Changes Confirmed by Western Blot in Response to this compound
| Protein | Cell Line | Change in Expression | Implication |
|---|---|---|---|
| Cleaved Caspase-3 | H9c2 | Increased | Activation of apoptosis. |
| Phospho-p53 (Ser15) | HeLa | Increased | Activation of DNA damage response. |
| CAII | MDA-MB-231 | Increased | Potential role in drug response. |
| Clusterin | MDA-MB-231 | Increased | Potential role in drug response. |
DNA Melting Temperature Studies
One of the primary mechanisms of action of this compound is its intercalation into the DNA double helix. This interaction can be studied using various biophysical techniques, including DNA melting temperature (Tm) studies. The Tm is the temperature at which half of the double-stranded DNA molecules in a solution have denatured into single strands.
The intercalation of Doxorubicin into the DNA helix stabilizes the structure, making it more resistant to thermal denaturation. This stabilization results in an increase in the DNA melting temperature. The magnitude of the increase in Tm is related to the extent of drug binding to the DNA.
Thermal denaturation profiles are typically obtained by monitoring the change in absorbance of a DNA solution at 260 nm as the temperature is increased. As the DNA denatures, the absorbance increases, a phenomenon known as the hyperchromic effect. By analyzing these melting curves, the Tm can be determined.
Research has shown that the interaction of doxorubicin with DNA leads to a significant increase in its thermal stability. For example, one study reported that the Tm of DNA increased from 75°C to 89°C in the presence of 30 µg/ml of doxorubicin, indicating a substantial stabilization of the DNA double helix. Another study observed a 38°C increase in the melting temperature of a ctDNA/DOX system at a specific drug-to-DNA ratio, further confirming the stabilizing effect of doxorubicin intercalation. These studies provide direct evidence for the strong interaction between this compound and its primary molecular target, DNA.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Annexin V |
| Propidium Iodide |
| SYTOX Green |
| Dichlorodihydrofluorescein diacetate |
| 2',7'-dichlorofluorescein |
| Imatinib |
| PRSS11 |
| MTSS1 |
| CLPTM1 |
| RUNDC3B |
| ADAM22 |
| ABCB1 |
| CAII |
| Clusterin |
| Caspase-3 |
| PARP |
| p53 |
| PINK1 |
Strategies to Overcome Doxorubicin Hydrochloride Resistance in Preclinical Settings
Combination Therapies Based on Mechanistic Synergy
Overcoming the challenge of doxorubicin (B1662922) hydrochloride resistance is a critical focus of preclinical cancer research. One of the most promising strategies involves the use of combination therapies, where doxorubicin hydrochloride is co-administered with other agents that work synergistically to enhance its anticancer effects. These combinations are designed based on a mechanistic understanding of how resistance develops, aiming to counteract these processes directly.
Co-Administration with Efflux Pump Inhibitors (e.g., Verapamil (B1683045), Cyclosporine)
A primary mechanism of resistance to this compound is the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of cancer cells, reducing its intracellular concentration and efficacy. waocp.org Preclinical studies have demonstrated that inhibiting these pumps can restore sensitivity to doxorubicin.
Verapamil , a calcium channel blocker, and cyclosporine , an immunosuppressant, have been investigated as P-gp inhibitors. waocp.org In preclinical models, their co-administration with doxorubicin has shown the potential to reverse multidrug resistance. researchgate.netnih.gov For instance, in multidrug-resistant human cancer cell lines, the addition of verapamil or cyclosporine A increased the accumulation of doxorubicin within the cells. researchgate.net This led to enhanced cytotoxicity in resistant cells. nih.gov In animal models with multidrug-resistant xenograft tumors, pretreatment with these inhibitors increased doxorubicin accumulation in the tumors. researchgate.net While these early studies showed promise, clinical translation has been challenging due to the toxicities associated with the high doses of inhibitors required to be effective. oaepublish.com
| Inhibitor | Cell Line(s) | Key Findings |
| Verapamil | Multidrug-resistant KB-V1 cells | Co-delivery with doxorubicin overcame multidrug resistance. nih.gov |
| Cyclosporine A | MDA-MB-435mdr xenograft tumors | Increased doxorubicin accumulation in MDR tumors. researchgate.net |
Synergistic Combinations with Other Investigational Agents (e.g., NAMI-A, Gamitrinib, Linalool)
Researchers are continuously exploring novel synergistic combinations with investigational agents to enhance the therapeutic window of this compound.
NAMI-A , a ruthenium-based compound, has demonstrated synergistic effects when combined with doxorubicin in preclinical models of mammary cancer. nih.gov High-throughput screening identified doxorubicin as a compound that synergizes with NAMI-A. nih.gov In vitro studies on MCF-7 breast cancer cells confirmed this synergistic relationship. nih.gov Furthermore, in a mouse model of mammary carcinoma, the combination of NAMI-A and doxorubicin significantly enhanced the effect on lung metastases compared to either drug alone. nih.gov However, the combination at the maximum tolerated doses proved to be toxic in these preclinical models, suggesting that this specific combination may not be suitable for clinical studies without dose adjustments. nih.govfrontiersin.org
Gamitrinib , a mitochondrially-targeted Hsp90 inhibitor, has also shown significant synergistic anticancer activity when combined with doxorubicin. nih.govnih.gov This combination has been shown to sensitize various human cancer cells to doxorubicin, leading to increased apoptosis. nih.govnih.gov The synergistic effect is attributed to the activation of the pro-apoptotic Bcl-2 family member Bim. nih.gov In vivo studies using prostate and breast cancer xenograft models demonstrated that the combination of gamitrinib and doxorubicin dramatically reduced tumor growth without exacerbating the cardiotoxicity associated with doxorubicin. nih.govnih.govresearchgate.net
Linalool (B1675412) , a naturally occurring terpene alcohol found in many essential oils, has also been investigated in combination with doxorubicin. A study using a liposomal delivery system encapsulating both linalool nanoemulsions and doxorubicin demonstrated a synergistic antitumor effect in a mouse model of epithelial ovarian carcinoma. nih.govnih.gov This combination significantly decreased cell viability and increased apoptosis in cancer cells compared to doxorubicin alone. nih.gov The liposomal formulation also led to significant inhibition of tumor growth in vivo. nih.govnih.gov
| Investigational Agent | Cancer Model(s) | Key Findings |
| NAMI-A | MCa mammary carcinoma (mice), MCF-7 cells | Synergistic effect on lung metastasis; increased toxicity at maximum tolerated doses. nih.gov |
| Gamitrinib | Prostate and breast cancer xenografts, various cancer cell lines | Synergistically increased apoptosis and reduced tumor growth without increased cardiotoxicity. nih.govnih.gov |
| Linalool | HeyA8 epithelial ovarian carcinoma (mice) | Synergistic cytotoxicity and apoptosis; significant tumor growth inhibition in a liposomal formulation. nih.govnih.gov |
Combination with Physical Modalities (e.g., Hyperthermia)
Combining this compound with physical modalities like hyperthermia (heat treatment) is another strategy to enhance its efficacy. Hyperthermia can increase blood flow and vascular permeability in tumors, leading to increased drug delivery. semanticscholar.org
When doxorubicin is encapsulated in temperature-sensitive liposomes (TSLs), mild hyperthermia can trigger the rapid release of the drug at the tumor site. semanticscholar.orgnih.gov Preclinical studies have shown that this combination improves the therapeutic efficacy of doxorubicin and increases its concentration within the tumor. semanticscholar.orgnih.gov In melanoma cell lines, for example, combining hyperthermia with doxorubicin resulted in a significant reduction in cell viability compared to either treatment alone. nih.gov This approach has been shown to be particularly effective in cells that are more resistant to doxorubicin. nih.gov Studies in animal models have also demonstrated that TSLs combined with hyperthermia lead to more homogeneous spatial distribution of doxorubicin within the tumor and increased drug concentrations at greater distances from blood vessels. semanticscholar.org Modulated electro-hyperthermia (mEHT) is another technique that has been shown to accelerate the tumor-specific delivery of doxorubicin from lyso-thermosensitive liposomes in preclinical models of triple-negative breast cancer. mdpi.com
Targeting Resistance-Associated Molecular Pathways
Resistance to this compound is often linked to alterations in key molecular pathways that regulate cell survival, apoptosis, and cellular stress responses. Targeting these pathways directly presents a rational approach to overcoming resistance.
Modulators of Autophagy to Enhance this compound Efficacy
Autophagy is a cellular recycling process that can promote cancer cell survival under the stress of chemotherapy, thereby contributing to drug resistance. researchgate.netnih.gov Modulating this pathway is a key strategy to enhance doxorubicin's effectiveness.
Inhibition of autophagy has been shown to sensitize cancer cells to doxorubicin. researchgate.netnih.gov Preclinical studies have demonstrated that using autophagy inhibitors can reverse doxorubicin resistance in breast cancer cells. nih.gov Chloroquine (B1663885) and its derivative hydroxychloroquine (B89500) are lysosomotropic agents that can inhibit autophagy and have been evaluated in preclinical settings to sensitize tumors to chemotherapy. researchgate.nettandfonline.com While these agents have shown promise in experimental studies, their clinical translation has been met with inconsistent results, highlighting the need for more specific and potent autophagy inhibitors. researchgate.net Doxorubicin itself has been shown to block autophagic flux in cardiomyocytes by impairing lysosome acidification, a mechanism that contributes to its cardiotoxicity. ahajournals.org This complex role of autophagy underscores the importance of carefully considering the context and specific modulators when targeting this pathway in combination with doxorubicin.
Inhibition of Pro-Survival Signaling (Akt, Bcl-2)
Pro-survival signaling pathways, such as the PI3K/Akt pathway and the anti-apoptotic Bcl-2 family of proteins, are frequently dysregulated in cancer and contribute to doxorubicin resistance.
Akt Inhibition: The Akt signaling pathway plays a crucial role in cell survival and proliferation and is associated with resistance to chemotherapy. researchgate.netfrontiersin.org Preclinical studies have shown that inhibiting Akt signaling can sensitize cancer cells to doxorubicin. researchgate.netnih.gov For example, blocking Akt has been found to enhance the cytotoxic and pro-apoptotic effects of doxorubicin in soft tissue sarcoma and gastrointestinal stromal tumor cell lines. researchgate.net The mechanism involves the disruption of DNA damage repair processes. researchgate.net In colorectal cancer models, the combination of an HDAC inhibitor with doxorubicin was shown to significantly inhibit the Akt/GSK-3β/mTOR signaling pathway, leading to reduced cell viability and tumor growth. nih.gov
Bcl-2 Inhibition: The anti-apoptotic protein Bcl-2 is another key player in doxorubicin resistance. oncotarget.com Overexpression of Bcl-2 can prevent mitochondria-mediated apoptosis induced by cytotoxic drugs. oncotarget.com Inhibiting Bcl-2 has emerged as a promising strategy to sensitize cancer cells to doxorubicin. oncotarget.comnih.govfrontiersin.org The Bcl-2 inhibitor venetoclax, for instance, has been shown in preclinical models of triple-negative breast cancer to overcome doxorubicin resistance by promoting apoptosis and eradicating senescent cells that can contribute to resistance. frontiersin.orgaacrjournals.org Combination treatment with doxorubicin and the Bcl-2 inhibitor ABT-199 has been found to synergistically decrease the viability of triple-negative breast cancer cell lines. oncotarget.com These findings suggest that Bcl-2 inhibitors could be effective combination partners for doxorubicin in certain cancer types. nih.govnih.gov
| Target Pathway | Inhibitor/Modulator | Cancer Model(s) | Key Findings |
| Akt Signaling | MK-2206 | Soft Tissue Sarcoma and Gastrointestinal Stromal Tumor cell lines | Enhanced cytotoxic and pro-apoptotic effects of Doxorubicin by inhibiting DNA damage repair. researchgate.net |
| Akt/GSK-3β/mTOR | Panobinostat (HDAC inhibitor) | Colorectal cancer cells and xenografts | Synergistically inhibited tumor growth by targeting the Akt signaling pathway. nih.gov |
| Bcl-2 | Venetoclax | Triple-negative breast cancer cell lines and xenografts | Overcame doxorubicin-mediated resistance by inducing apoptosis and reducing senescence. frontiersin.orgaacrjournals.org |
| Bcl-2 | ABT-199 | Triple-negative breast cancer cell lines | Synergistically decreased cell viability in combination with doxorubicin. oncotarget.com |
Modulation of Lipid Metabolism Pathways (e.g., FABP5/PPARγ)
Alterations in cellular lipid metabolism are increasingly recognized as a critical factor in the development of therapeutic resistance in cancer. In the context of this compound, preclinical studies have identified the Fatty Acid-Binding Protein 5 (FABP5) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway as a key mediator of chemoresistance, particularly in breast cancer. nih.govnih.gov
FABPs are a class of intracellular lipid chaperones that transport fatty acids to various organelles, thereby influencing cellular processes. nih.gov Research has demonstrated that the expression of FABP5 is significantly elevated in doxorubicin-resistant breast cancer cells (MCF-7/ADR) compared to their drug-sensitive counterparts (MCF-7). nih.govnih.govresearchgate.net This upregulation of FABP5 is not just a correlation; it plays a causal role in mediating resistance. The mechanism involves FABP5 influencing the PPARγ and CaMKII signaling axis, which is crucial in breast cancer chemoresistance. nih.govdntb.gov.ua
Preclinical investigations using doxorubicin-resistant cell lines have shown that inhibiting FABP5 function, either through siRNA-mediated gene silencing or with a specific chemical inhibitor, can re-sensitize cancer cells to doxorubicin. nih.govnih.gov Inhibition of FABP5 leads to a decrease in intracellular calcium levels, reduced PPARγ expression, and a modulation of autophagy, a cellular process linked to drug resistance. nih.govnih.gov Furthermore, molecular docking analyses have revealed that doxorubicin has a strong binding affinity for FABP5, even stronger than its binding to the well-known drug efflux pump P-glycoprotein (P-gp), suggesting a direct interaction may contribute to the resistance mechanism. nih.govresearchgate.netresearchgate.net These findings highlight the FABP5/PPARγ pathway as a promising therapeutic target to overcome doxorubicin resistance. nih.govdntb.gov.ua
Table 1: Preclinical Findings on FABP5 Inhibition in Doxorubicin-Resistant Breast Cancer Cells
| Intervention | Cell Line | Key Finding | Reference |
|---|---|---|---|
| FABP5 siRNA | MCF-7/ADR | Increased sensitivity to doxorubicin; reduced colony formation ability. | nih.gov |
| SBFI-26 (FABP5 Inhibitor) | MCF-7/ADR | Enhanced doxorubicin-induced cytotoxicity. | nih.gov |
| FABP5 Inhibition | MCF-7/ADR | Lowered intracellular calcium levels and PPARγ expression. | nih.govnih.gov |
| Molecular Docking | N/A | FABP5 demonstrated a stronger binding affinity for doxorubicin compared to P-glycoprotein. | nih.govdntb.gov.ua |
Novel Drug Delivery Systems to Circumvent Resistance Mechanisms
To counteract the multifaceted mechanisms of doxorubicin resistance, researchers are developing advanced drug delivery systems. These novel strategies aim to bypass the cellular defenses that render the drug ineffective, primarily by altering its transport into and accumulation within cancer cells.
Nanocarrier-Mediated Bypass of Efflux Pumps
A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cell. preprints.orgoaepublish.com Free doxorubicin, which typically enters cells via passive diffusion, is a known substrate for these pumps. nih.govbohrium.com Nanocarriers offer a powerful strategy to circumvent this resistance mechanism.
By encapsulating doxorubicin within nanoparticles, the drug's mode of cellular entry is shifted from passive diffusion to endocytosis. oaepublish.comnih.gov This process internalizes the therapeutic payload within a vesicle, effectively bypassing the membrane-localized efflux pumps. oaepublish.comnih.gov Once inside the cell, the nanocarrier can release the doxorubicin in the perinuclear region, maximizing its access to the nuclear DNA target while avoiding efflux. oaepublish.com Various types of nanocarriers have been investigated for this purpose in preclinical settings, including:
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic drugs like doxorubicin. nih.gov
Polymeric Nanoparticles: Systems like PLGA-based nanoparticles can encapsulate drugs and be co-loaded with P-gp inhibitors like Verapamil to further enhance efficacy. frontiersin.org
Mesoporous Silica (B1680970) Nanoparticles (MSNs): These particles possess a porous structure ideal for high drug loading and can be designed for dual delivery of doxorubicin and siRNA molecules that silence the expression of efflux pump genes (e.g., MDR1/P-gp). nih.gov
Solid Lipid Nanoparticles (SLNs): Studies have shown that doxorubicin-loaded SLNs lead to significantly higher intracellular drug accumulation in P-gp overexpressing cells compared to the free drug, enhancing cytotoxicity. frontiersin.org
Table 2: Examples of Nanocarriers Designed to Bypass Efflux Pumps in Preclinical Models
| Nanocarrier System | Payload | Mechanism/Finding | Reference |
|---|---|---|---|
| Mesoporous Silica Nanoparticles (MSN) | Doxorubicin and siBcl2 | Co-delivery reduced non-pump resistance proteins (Bcl-2) in a doxorubicin-resistant ovarian cell line (A2780/AD). | nih.gov |
| Polymeric Micelles | Doxorubicin and P-gp siRNA | Demonstrated effective P-gp gene silencing and restored drug sensitivity in resistant cancer cells. | preprints.org |
| Solid Lipid Nanoparticles (SLN) | Doxorubicin | Cellular uptake in resistant leukemia cells (P388/ADR) was significantly higher than for free doxorubicin, overcoming P-gp-mediated MDR. | frontiersin.org |
| PLGA Nanoparticles | Paclitaxel and Verapamil | Co-encapsulation of a P-gp substrate and a P-gp inhibitor was designed to circumvent efflux in MDR tumor cells. | frontiersin.org |
Enhanced Targeted Delivery to Resistant Cell Subpopulations
Tumors are often heterogeneous, containing subpopulations of cells with varying degrees of drug resistance. A key strategy to improve therapeutic outcomes is to ensure that the chemotherapeutic agent is delivered specifically to these resistant cells. This can be achieved by functionalizing nanocarriers with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. acs.orgmdpi.com This receptor-mediated endocytosis not only enhances drug uptake but also directs the therapy to the intended cellular population. acs.orgnih.gov
Preclinical research has explored several targeting strategies:
Folate Receptor Targeting: Folic acid is often used as a targeting ligand because its receptor is frequently overexpressed on the surface of various cancer cells, including breast cancer. acs.orgmdpi.com Mesoporous carbon nanospheres functionalized with folic acid have been shown to enhance cellular uptake and apoptosis in breast cancer cells that overexpress the folate receptor. acs.org
EGF Receptor Targeting: A conjugate of doxorubicin and an Epidermal Growth Factor (EGF) receptor-binding peptide (DOX-EBP) was developed to target tumors overexpressing the EGF receptor. nih.gov This conjugate overcame doxorubicin resistance in colon cancer cells by altering the cellular uptake pathway to receptor-mediated endocytosis, bypassing efflux pumps and showing significant anti-tumor activity in resistant xenograft models. nih.gov
Transferrin Receptor Targeting: Transferrin (Tf) has been integrated into pH-sensitive PLGA nanoparticles to bypass P-gp-mediated doxorubicin efflux. nih.gov
Magnetic Targeting: An innovative approach involved loading doxorubicin into exosomes derived from mesenchymal stem cells, which were then modified with iron oxide nanoparticles (Exo-Dox-NPs). dovepress.com The application of an external magnetic field allowed for the targeted accumulation of these nanocarriers at the tumor site in mice, enhancing therapeutic efficacy. dovepress.com
Table 3: Preclinical Examples of Targeted Delivery Systems for Doxorubicin
| Delivery System | Targeting Ligand/Method | Targeted Receptor/Cell | Key Finding | Reference |
|---|---|---|---|---|
| Doxorubicin-Peptide Conjugate (DOX-EBP) | EGF Receptor-Binding Peptide | EGF Receptor (SW480/DOX colon cancer cells) | Overcame DOX resistance by altering cellular uptake to receptor-mediated endocytosis; effective in both sensitive and resistant tumor models. | nih.gov |
| Mesoporous Carbon Nanospheres | Folic Acid | Folate Receptor (MCF-7 breast cancer cells) | Remarkably enhanced cellular drug uptake and induced cancer cell apoptosis via receptor-mediated endocytosis. | acs.org |
| Exosomes modified with Fe3O4 nanoparticles | External Magnetic Field | Breast Cancer Cells (in vivo) | Enhanced targeted delivery and absorption by tumor cells; exhibited potent anti-tumor activity in a mouse model. | dovepress.com |
| Pegylated Micelles | Folic Acid | Folate Receptor (HeLa cells) | Achieved a tumor inhibition rate of 85.45% in vivo, significantly higher than free DOX (44.22%). | nih.gov |
Emerging Research Directions in Doxorubicin Hydrochloride Science
Development of Advanced Preclinical Models for Mechanistic Discovery
To better understand the complex mechanisms of doxorubicin (B1662922) action and resistance, researchers are moving beyond traditional two-dimensional (2D) cell cultures and animal models. Advanced preclinical models that more accurately replicate human physiology are being developed and utilized.
Organoids and Spheroids: Three-dimensional (3D) culture systems, such as organoids and spheroids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-extracellular matrix interactions found in tumors. biorxiv.orgmdpi.com For instance, studies using 3D human intestinal organoids have provided new insights into doxorubicin-induced gastrointestinal toxicity by revealing effects on the cell cycle, p53 signaling, and oxidative stress pathways. mdpi.com Similarly, advanced cardiac organoid models are being used to investigate doxorubicin-induced cardiotoxicity, allowing for the study of processes like fibrosis and arrhythmic contractions in a human-relevant context. biorxiv.org These models can maintain cell differentiation and protein expression levels that more closely resemble those in actual organs. mdpi.com
Patient-Derived Xenografts (PDXs): PDX models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are instrumental in studying tumor heterogeneity and predicting patient-specific drug responses. These models have shown high morphological and genomic similarity to in vivo samples and are valuable for testing the efficacy of novel doxorubicin formulations and combination therapies.
Humanized Mice: The development of "humanized mice," which have a functional human immune system, is a significant step forward for modeling human immune responses to cancer and therapies like doxorubicin. mdpi.com These models are crucial for evaluating immunotherapies in combination with doxorubicin.
Innovations in Targeted Drug Delivery Technologies for Doxorubicin Hydrochloride
A major focus of current research is the development of novel drug delivery systems designed to transport this compound directly to tumor cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity. nih.govnih.gov
Nanoparticle-Based Systems: A variety of nanocarriers, including liposomes, micelles, dendrimers, and polymeric nanoparticles, are being engineered to encapsulate doxorubicin. nih.govfrontiersin.org These nanoparticles can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. acs.org For example, DOXIL®, a pegylated liposomal doxorubicin formulation, was one of the first FDA-approved nanodrugs and demonstrated reduced cardiotoxicity compared to free doxorubicin. frontiersin.orgnih.gov Current research is focused on developing "smart" nanoparticles that respond to specific stimuli in the tumor microenvironment.
Stimuli-Responsive Delivery Systems: These innovative systems are designed to release doxorubicin in response to internal or external triggers.
pH-Sensitive Liposomes: These liposomes are stable at physiological pH but release their drug payload in the acidic environment of tumors or within cellular compartments like endosomes and lysosomes.
Thermo-Sensitive Liposomes (TSLs): TSLs release doxorubicin when heated, allowing for localized drug delivery in combination with techniques like focused ultrasound or radiofrequency ablation. nih.gov
Redox-Responsive Systems: These systems utilize the higher concentration of molecules like glutathione (B108866) in tumor cells to trigger drug release. For instance, delivery systems using disulfide linkages have been developed to release doxorubicin selectively within cancer cells. mdpi.com
Enzyme-Responsive Systems: These platforms are designed to be activated by enzymes that are overexpressed in the tumor microenvironment, such as certain proteases. mdpi.com
Actively Targeted Systems: To further enhance specificity, nanoparticles can be decorated with targeting ligands, such as antibodies or small molecules, that bind to receptors overexpressed on cancer cells.
Antibody-Drug Conjugates (ADCs): While not a nanoparticle system, the principle of antibody targeting is being applied to liposomes. For example, MM-302 is a HER2-targeted antibody-liposomal doxorubicin conjugate that has been investigated in clinical trials for HER2-positive breast cancer. nih.gov
Folic Acid and Other Ligands: Folic acid is a common targeting moiety due to the overexpression of the folate receptor on many types of cancer cells. acs.orgbohrium.com Other ligands are also being explored to target specific cancer cell surface proteins.
| Delivery System Type | Mechanism | Example/Key Feature |
|---|---|---|
| Nanoparticles (Liposomes, Micelles) | Passive targeting via EPR effect, encapsulation protects drug from premature degradation. | DOXIL® (pegylated liposomal doxorubicin). frontiersin.orgnih.gov |
| pH-Sensitive Liposomes | Drug release triggered by acidic tumor microenvironment or lysosomes. | Release payload in low pH conditions. |
| Thermo-Sensitive Liposomes (TSLs) | Drug release induced by localized heating. | Used with hyperthermia techniques. nih.gov |
| Redox-Responsive Systems | Release triggered by high glutathione levels in tumor cells. | Disulfide linkage-based systems. mdpi.com |
| Actively Targeted Liposomes | Surface ligands (e.g., antibodies, folic acid) bind to specific cancer cell receptors. | MM-302 (HER2-targeted), Folic acid-decorated nanoparticles. nih.govbohrium.com |
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of multiple "omics" datasets is providing a more holistic understanding of doxorubicin's effects and the mechanisms of resistance. biorxiv.orgnih.gov
Genomics and Transcriptomics: RNA sequencing (RNA-seq) is used to profile gene expression changes in response to doxorubicin, identifying key pathways involved in its efficacy and toxicity. biorxiv.orgnih.gov Studies have shown that doxorubicin significantly alters the expression of genes involved in transcription, cell proliferation, and DNA repair. nih.gov Pharmacogenomic studies aim to identify genetic variants that can predict a patient's response to doxorubicin or their risk of side effects. nih.gov
Proteomics: This field analyzes changes in protein expression and post-translational modifications following doxorubicin treatment. Proteomic studies have been crucial in elucidating the molecular mechanisms of doxorubicin-induced cardiotoxicity, identifying proteins involved in stress responses and apoptosis. biorxiv.org
Metabolomics: By studying the changes in small-molecule metabolites, researchers can gain insights into how doxorubicin affects cellular metabolism. This is particularly important for understanding how cancer cells adapt their metabolic pathways to survive treatment.
Integrated Multi-Omics Approaches: The real power comes from integrating these different omics datasets. For example, combining transcriptomic and proteomic data from mouse hearts treated with doxorubicin has revealed a temporal sequence of molecular events, with an early inflammatory and apoptotic response followed by a later activation of cell cycle and DNA repair pathways. biorxiv.org Similar integrated approaches are being used to study doxorubicin-induced senescence in non-target tissues like the ovary. biorxiv.org
Exploration of Novel this compound Derivatives and Prodrugs
To improve the therapeutic index of doxorubicin, researchers are actively synthesizing and evaluating new derivatives and prodrugs. nih.govwaocp.org
Novel Derivatives: Chemical modifications to the doxorubicin molecule are being explored to enhance its anticancer activity, overcome multidrug resistance (MDR), and reduce toxicity. For instance, new derivatives have been synthesized that show increased accumulation in resistant cancer cell lines compared to the parent drug. nih.gov
Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the tumor site. This strategy aims to reduce systemic toxicity.
Enzyme-Activated Prodrugs: These are designed to be cleaved by enzymes that are highly expressed in tumors, such as certain proteases. aacrjournals.org For example, PhAc-ALGP-Dox is a tetrapeptide prodrug designed for activation in the tumor microenvironment. aacrjournals.org
pH-Sensitive Prodrugs: These prodrugs incorporate acid-labile linkers that are cleaved in the acidic tumor environment, releasing the active doxorubicin.
Light-Activated Prodrugs: A novel approach involves creating prodrugs that can be activated by external stimuli like UV light, offering precise spatiotemporal control over drug release. nih.gov
Albumin-Binding Prodrugs: By designing prodrugs that bind to serum albumin, researchers can extend the drug's plasma half-life and potentially enhance its accumulation in tumors. acs.org A doxorubicin-prodrug called IPBA-Dox, which binds to human serum albumin (HSA), has shown an improved pharmacokinetic profile in preclinical studies. acs.org
| Prodrug/Derivative | Activation/Modification Strategy | Key Research Finding |
|---|---|---|
| Palmitoyl-hydrazone of doxorubicin (Palm-N₂H-DOX) | Chemical modification to overcome multidrug resistance. | Showed 4.1-fold higher uptake in resistant MCF-7/ADR cells compared to native doxorubicin. nih.gov |
| IPBA-Dox | Albumin-binding prodrug for improved pharmacokinetics. | Resulted in a 10-fold higher area under the curve (AUC) and a 5.5-fold longer terminal half-life compared to free doxorubicin in mice. acs.org |
| PhAc-ALGP-Dox | Enzyme-activated tetrapeptide prodrug for targeted release. | Led to a 15-fold lower systemic exposure to free doxorubicin compared to an equimolar dose of doxorubicin itself. aacrjournals.org |
| DOX-PCB | Photocleavable prodrug activated by UV light. | Exhibited a 200-fold decrease in cytotoxicity compared to free doxorubicin before light activation. nih.gov |
| Dox–quercetin (B1663063) conjugate | Conjugation to quercetin to increase lipophilicity. | Demonstrated higher serum concentrations and bioavailability after oral administration in rats compared to doxorubicin alone. mdpi.com |
Mechanistic Studies on this compound-Induced Cellular Responses in Non-Target Biological Systems (e.g., bone, pancreatic β-cells)
While cardiotoxicity is the most studied side effect, research is expanding to understand doxorubicin's impact on other non-target tissues.
Bone: Doxorubicin can affect bone health, and studies are investigating the underlying cellular and molecular mechanisms. This includes understanding how doxorubicin impacts bone marrow cells, which are crucial for hematopoiesis, and bone cells like osteoblasts and osteoclasts.
Pancreatic β-cells: There is emerging evidence that doxorubicin can be toxic to pancreatic β-cells, the cells responsible for producing insulin (B600854). Research in this area is critical for understanding potential metabolic complications in cancer survivors.
Intestines: Studies using intestinal organoids have shown that doxorubicin affects pathways related to the cell cycle, p53 signaling, and oxidative stress, leading to intestinal damage. mdpi.com These findings provide a molecular basis for the gastrointestinal side effects often experienced by patients.
Ovary: Multi-omics studies on human ovarian tissue have shown that doxorubicin can induce cellular senescence, providing insights into its effects on fertility. biorxiv.org
Application of Computational Biology and Artificial Intelligence in this compound Research (e.g., Molecular Docking, Quantitative Systems Toxicology Models)
Computational approaches are revolutionizing doxorubicin research by accelerating the pace of discovery and providing deeper mechanistic insights. nih.govnih.gov
Molecular Docking and Simulation: These techniques are used to model the interaction of doxorubicin and its derivatives with biological targets like DNA and topoisomerase II. mdpi.com This helps in understanding the mechanism of action and in designing new derivatives with improved binding affinity or altered activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational methods to correlate the chemical structure of compounds with their biological activity. mdpi.com This is valuable for predicting the efficacy and toxicity of new doxorubicin derivatives before they are synthesized.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are being applied to large datasets to predict drug response, identify new drug targets, and optimize drug delivery systems. frontiersin.orgtheabcjournal.com For example, machine learning has been used to analyze parameters for creating doxorubicin-loaded electrospun nanofibers, optimizing them for anticancer activity. frontiersin.org AI can also help in analyzing complex multi-omics data to identify biomarkers for patient stratification. nih.gov
Quantitative Systems Toxicology (QST) Models: These are computational models that integrate data from various sources to predict drug-induced toxicity. QST models are being developed to better predict doxorubicin-induced cardiotoxicity and gastrointestinal toxicity, potentially reducing the reliance on animal testing. mdpi.com
Systems Biology and Network Analysis: By integrating doxorubicin-induced gene expression data with human protein-protein interaction networks, researchers can build active network models. nih.govplos.org This approach helps to identify key clusters of proteins and transcription factors that are central to doxorubicin's mechanism of action and can suggest novel drug targets to be used in combination therapies. nih.govresearchgate.net
Q & A
Q. How does pH influence drug release from graphene oxide–doxorubicin nanohybrids (GO−DXR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
